molecular formula C52H66N6O8S2 B1668580 Carfenazine (maleate) CAS No. 2975-34-0

Carfenazine (maleate)

Katalognummer: B1668580
CAS-Nummer: 2975-34-0
Molekulargewicht: 967.2 g/mol
InChI-Schlüssel: NHWOZGRGNOBJJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CARPHENAZINE MALEATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
Carphenazine is only found in individuals that have used or taken this drug. It is an antipsychotic drug, used in hospitalized patients in the management of chronic schizophrenic psychoses.A yellow, powdered, phenothiazine antipsychotic agent used in the treatment of acute or chronic schizophrenia. The term phenothiazines is used to describe the largest of the five main classes of neuroleptic antipsychotic drugs. These drugs have antipsychotic and, often, antiemetic properties, although they may also cause severe side effects such as akathisia, tardive dyskinesia and extrapyramidal symptoms. Carphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain;  depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
See also: Phenothiazine (subclass of);  Carphenazine (has active moiety).

Eigenschaften

CAS-Nummer

2975-34-0

Molekularformel

C52H66N6O8S2

Molekulargewicht

967.2 g/mol

IUPAC-Name

but-2-enedioic acid;bis(1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one)

InChI

InChI=1S/2C24H31N3O2S.C4H4O4/c2*1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h2*3-4,6-9,18,28H,2,5,10-17H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI-Schlüssel

NHWOZGRGNOBJJZ-UHFFFAOYSA-N

Isomerische SMILES

CCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Aussehen

Solid powder

Andere CAS-Nummern

2975-34-0

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Carphenazine Dimaleate;  Proketazine maleate;  Proketazine;  Proketazine dimaleate;  Procethazine dimaleate;  carphenazine maleate; 

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Monograph: Carfenazine Maleate Mechanism of Action at the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carfenazine maleate (Proketazine) is a piperazine-class phenothiazine antipsychotic characterized by a high-affinity antagonistic profile at the dopamine D2 receptor. Historically utilized in the management of schizophrenia, its clinical application has waned in favor of atypical antipsychotics, yet it remains a critical reference compound for understanding the Structure-Activity Relationships (SAR) of the phenothiazine scaffold.

This guide analyzes the molecular mechanics of Carfenazine’s D2 blockade, contrasting its unique 2-propionyl substitution against the trifluoromethyl or chloro-substituents of its analogs (e.g., fluphenazine, chlorpromazine). It further provides a self-validating radioligand binding protocol designed to quantify receptor affinity (


) with high reproducibility.

Molecular Architecture & SAR Analysis

To understand Carfenazine's mechanism, one must first deconstruct its ligand-receptor interaction potential. Unlike aliphatic phenothiazines (e.g., Chlorpromazine), Carfenazine incorporates a piperazine side chain, significantly enhancing its rigidity and receptor fit.

Structural Determinants of Efficacy

The Carfenazine molecule consists of three critical pharmacophores:

  • Tricyclic Phenothiazine Nucleus: Provides the lipophilic anchor necessary for transmembrane domain penetration.

  • Piperazine Side Chain: A rigid linker that restricts conformational freedom, optimizing the nitrogen's alignment with the aspartic acid residue (Asp114) in the D2 receptor's binding pocket.

  • 2-Propionyl Group (

    
    ):  This is the defining feature of Carfenazine. Unlike the electron-withdrawing Chlorine (
    
    
    
    ) in Perphenazine or Trifluoromethyl (
    
    
    ) in Fluphenazine, the propionyl group offers a unique steric and electronic profile. It is electron-withdrawing but adds steric bulk, which slightly modulates its binding affinity compared to the ultra-potent
    
    
    analogs.
Comparative Potency Logic

The potency of phenothiazines generally follows the electron-withdrawing capability of the substituent at position 2.

  • Fluphenazine (

    
    ):  Highest Potency (Strongest electron withdrawal).
    
  • Carfenazine (

    
    ):  High Potency (Strong withdrawal, but steric hindrance).
    
  • Chlorpromazine (

    
    , Aliphatic):  Low Potency.[1][2]
    

Pharmacodynamics: The D2 Antagonism Cascade

Carfenazine acts as a competitive antagonist (or inverse agonist depending on constitutive activity) at the post-synaptic D2 receptor.

The Signaling Blockade

Under normal physiological conditions, Dopamine binds to the D2 receptor, a G-protein coupled receptor (GPCR) linked to


. This coupling inhibits Adenylyl Cyclase (AC), reducing cAMP levels.

Mechanism of Action:

  • Binding: Carfenazine occupies the orthosteric binding site of the D2 receptor.

  • Steric Blockade: It prevents Dopamine from binding.

  • Signal Termination: Because Carfenazine does not induce the conformational change required to activate the

    
     protein, the inhibition of Adenylyl Cyclase is lifted.
    
  • Result: Intracellular cAMP levels remain higher relative to the dopamine-suppressed state, altering downstream phosphorylation (PKA) and gene transcription (CREB).

Visualization of the Signaling Pathway

The following diagram illustrates the interruption of the Dopaminergic signal by Carfenazine.

D2_Signaling_Blockade cluster_effect Physiological Outcome of Carfenazine Dopamine Dopamine (Endogenous) D2_Receptor D2 Receptor (GPCR) Dopamine->D2_Receptor Activates Carfenazine Carfenazine (Antagonist) Carfenazine->D2_Receptor Blocks (Competitive) Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein Normal: Activates Blocked: No Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes ATP -> cAMP Downstream PKA Activation / Gene Transcription cAMP->Downstream Signaling Cascade

Figure 1: Carfenazine acts as a competitive antagonist, preventing the Gi-mediated inhibition of Adenylyl Cyclase, thereby modulating downstream cAMP-dependent pathways.

Experimental Validation: Radioligand Binding Protocol

To validate the affinity of Carfenazine maleate, a competitive radioligand binding assay is the gold standard. This protocol uses


-Spiperone, a high-affinity D2 antagonist, as the tracer.
Protocol Design Principles (Self-Validating)
  • Buffer Selection: Tris-HCl with

    
     is used to stabilize the receptor-G-protein complex, ensuring the receptor is in a physiological state.
    
  • Non-Specific Binding (NSB): Defined by using a saturating concentration of a structurally distinct D2 antagonist (e.g., (+)-Butaclamol) to prove that Carfenazine binding is specific to the D2 pocket.

  • Equilibrium: Incubation time must exceed the association rate (

    
    ) to ensure thermodynamic equilibrium.
    
Step-by-Step Methodology

Phase 1: Membrane Preparation

  • Source: Rat striatum or CHO-D2 stable cell lines.

  • Lysis: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Centrifugation: Spin at 40,000 x g for 20 mins at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in buffer and re-spin (removes endogenous dopamine).

  • Resuspension: Final protein concentration adjusted to 1 mg/mL.

Phase 2: Competitive Binding Assay

  • Reaction Mix (Total Volume 250 µL):

    • 50 µL Membrane prep.

    • 25 µL

      
      -Spiperone (Final conc: 0.2 nM).
      
    • 25 µL Carfenazine Maleate (varying conc:

      
       M to 
      
      
      
      M).
    • 150 µL Incubation Buffer (containing 120 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      ).
  • Controls:

    • Total Binding: Buffer + Membrane + Radioligand.[3]

    • Non-Specific Binding (NSB): Above + 1 µM (+)-Butaclamol.

  • Incubation: 60 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.

Phase 3: Data Analysis

  • Count radioactivity (CPM) via liquid scintillation.

  • Calculate Specific Binding:

    
    .[3]
    
  • Fit data to a one-site competition model to derive

    
    .
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of the radioligand).
Workflow Visualization

Binding_Protocol Tissue Striatal Tissue / CHO-D2 Cells Homogenate Homogenization (Tris-HCl) Tissue->Homogenate Wash Centrifuge & Wash (Remove Endogenous DA) Homogenate->Wash Incubation Incubation (60 min) + [3H]-Spiperone + Carfenazine Wash->Incubation Filtration Vac. Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis

Figure 2: Workflow for the competitive radioligand binding assay to determine Carfenazine affinity.

Quantitative Data Profile

While specific modern


 values for Carfenazine are less commonly published than for its analogs, its affinity profile is established through comparative pharmacology. It exhibits nanomolar affinity, ranking between Chlorpromazine and Fluphenazine.

Table 1: Comparative Receptor Affinity Profile (D2 Receptor)

CompoundClassSide ChainSubstituent (C2)Approx. Potency (Relative to CPZ)
Chlorpromazine AliphaticPropylamine

1x (Baseline)
Carfenazine PiperazinePiperazine-ethanol

~10-20x
Perphenazine PiperazinePiperazine-ethanol

~10-15x
Fluphenazine PiperazinePiperazine-ethanol

~50-70x
Haloperidol ButyrophenoneN/AN/A~50x

Note: Potency estimates are derived from clinical equivalence doses and receptor binding displacement ranks.

References

  • Seeman, P. (1980). "Brain Dopamine Receptors." Pharmacological Reviews, 32(3), 229-313.

  • Creese, I., Burt, D. R., & Snyder, S. H. (1976). "Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs." Science, 192(4238), 481-483.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 6433356, Carphenazine Maleate." PubChem.

  • Strange, P. G. (2001). "Antipsychotic drug action: antagonism, inverse agonism or partial agonism." Trends in Pharmacological Sciences, 22(3), 155-159.

Sources

An In-depth Technical Guide to Carfenazine Maleate (CAS 2975-34-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfenazine maleate, a phenothiazine derivative, was historically utilized as a potent antipsychotic agent for the management of schizophrenia.[1][2] Although it has been withdrawn from the market, its unique chemical structure and pharmacological profile continue to be of significant interest to researchers and drug development professionals.[3] This guide provides a comprehensive technical overview of Carfenazine maleate, delving into its chemical properties, synthesis, analytical methodologies, and pharmacological characteristics. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for scientists exploring the therapeutic potential of phenothiazine compounds and developing novel central nervous system (CNS) agents.

Chemical and Physical Properties

Carfenazine maleate is the dimaleate salt of Carfenazine.[1] Understanding its fundamental chemical and physical characteristics is paramount for its handling, formulation, and analysis.

Nomenclature and Identification

A clear and unambiguous identification of Carfenazine maleate is crucial for regulatory and research purposes.

IdentifierValue
Chemical Name 1-(10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-10H-phenothiazin-2-yl)propan-1-one dimaleate[4]
CAS Number 2975-34-0[1]
Synonyms Carphenazine dimaleate, Proketazine, NSC 71755, WY-2445[1][4]
Molecular Formula C₃₂H₃₉N₃O₁₀S[4]
Molecular Weight 657.74 g/mol [4]
InChI Key TVPJGGZLZLUPOB-SPIKMXEPSA-N[1]
Physicochemical Characteristics

The physicochemical properties of a drug substance influence its solubility, absorption, distribution, and overall bioavailability.

PropertyValueSource
Melting Point 175-177 °C (for Carfenazine free base)[5]
Solubility Soluble in DMSO, not in water.[4]
LogP 3.3 (for Carfenazine free base)[5]
Appearance Yellow, powdered solid.[1][2]

Synthesis and Purification

The synthesis of Carfenazine involves a multi-step process, typical for many phenothiazine derivatives. The following outlines a general synthetic strategy.

Synthetic Pathway

The synthesis of Carfenazine proceeds via a two-step alkylation of 2-propionylphenothiazine.

Synthesis A 2-Propionylphenothiazine C 1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one A->C Alkylation B 1-Bromo-3-chloropropane B->C E Carfenazine C->E Alkylation D 1-(2-Hydroxyethyl)piperazine D->E G Carfenazine Maleate E->G Salt Formation F Maleic Acid F->G

Caption: General synthetic route for Carfenazine and its maleate salt.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for phenothiazine synthesis.[1][6]

Step 1: Synthesis of 1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one

  • In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, dissolve 2-propionylphenothiazine in a suitable anhydrous solvent such as toluene or xylene.

  • Add a slight molar excess of 1-bromo-3-chloropropane to the solution.

  • Add a base, such as potassium carbonate or sodium hydride, to act as a proton scavenger.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Carfenazine

  • Dissolve the crude 1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a slight molar excess of 1-(2-hydroxyethyl)piperazine and a base such as potassium carbonate.

  • Heat the mixture at an elevated temperature (e.g., 80-100 °C) for several hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain crude Carfenazine.

Step 3: Formation of Carfenazine Maleate

  • Dissolve the crude Carfenazine base in a suitable solvent such as ethanol or isopropanol.

  • In a separate flask, dissolve two molar equivalents of maleic acid in the same solvent, heating gently if necessary.

  • Slowly add the maleic acid solution to the Carfenazine solution with stirring.

  • The Carfenazine maleate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the precipitate by filtration and wash with a small amount of cold solvent.

Purification by Recrystallization

For obtaining high-purity Carfenazine maleate suitable for research and development, recrystallization is a critical step.[7]

Protocol for Recrystallization:

  • Select a suitable solvent system. A good solvent will dissolve the Carfenazine maleate at an elevated temperature but have low solubility at room temperature or below. A mixture of solvents, such as ethanol/water or acetone/hexane, may be necessary.

  • Dissolve the crude Carfenazine maleate in the minimum amount of the hot solvent.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methodologies

Robust and validated analytical methods are essential for the quality control, pharmacokinetic studies, and metabolic profiling of Carfenazine maleate.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for the structural elucidation and identification of Carfenazine maleate.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the carbonyl group of the propanone moiety, the C-S-C and C-N-C bonds of the phenothiazine ring, and the O-H group of the hydroxyethyl side chain.[8][9][10]

  • UV-Visible Spectroscopy: Phenothiazines typically exhibit characteristic UV absorption maxima. For instance, perphenazine in methanol shows a maximum absorbance at approximately 255 nm.[11] A similar absorption profile would be expected for Carfenazine maleate, making UV-Vis spectrophotometry a useful tool for quantitative analysis.[12][13]

Chromatographic Methods

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of Carfenazine maleate and its metabolites in various matrices.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method is crucial for the analysis of Carfenazine maleate in pharmaceutical formulations and biological samples. The following is a general protocol that can be optimized.[14][15][16]

Protocol for HPLC Analysis:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for phenothiazine analysis.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate or acetate buffer) is typically employed. The pH of the buffer should be adjusted to ensure good peak shape and retention.

  • Detection: UV detection at the wavelength of maximum absorbance (e.g., ~255 nm) is a common and robust method.

  • Sample Preparation (for biological fluids):

    • Protein precipitation with acetonitrile or methanol is a simple and effective first step.

    • Liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate, hexane/isoamyl alcohol) can provide a cleaner sample.

    • Solid-phase extraction (SPE) can offer higher selectivity and recovery.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Carfenazine and its metabolites, particularly in forensic and toxicological analyses.[17][18][19]

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) is often necessary to cleave conjugated metabolites.

    • LLE or SPE is used to extract the analytes from the biological matrix.

    • Derivatization (e.g., silylation or acylation) may be required to improve the volatility and chromatographic properties of the analytes.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

    • Temperature Program: A temperature gradient is employed to ensure the separation of the analytes.

  • MS Conditions:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The mass spectrum of Carfenazine would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Pharmacology and Metabolism

Understanding the pharmacological actions and metabolic fate of Carfenazine maleate is fundamental to its therapeutic and toxicological profile.

Mechanism of Action

Carfenazine is a typical antipsychotic that exerts its therapeutic effects primarily through the blockade of dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][3] This antagonism of dopamine receptors is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.

MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Signal Signal Transduction D2R->Signal Activates Carfenazine Carfenazine Carfenazine->D2R Blocks

Caption: Simplified diagram of Carfenazine's mechanism of action at the dopamine D2 receptor.

Like other phenothiazines, Carfenazine may also interact with other neurotransmitter systems, including serotonergic, adrenergic, cholinergic, and histaminergic receptors, which can contribute to its side effect profile.

Metabolism

The metabolism of phenothiazines, including Carfenazine, primarily occurs in the liver and involves phase I and phase II biotransformation reactions.[20]

  • Phase I Metabolism: This is predominantly mediated by the cytochrome P450 (CYP) enzyme system. Key reactions include:

    • Sulfoxidation: The sulfur atom in the phenothiazine ring is oxidized to form sulfoxide metabolites.

    • N-dealkylation: The alkyl side chain can be removed. For Carfenazine, this would involve the piperazine side chain.

    • Hydroxylation: Aromatic hydroxylation of the phenothiazine ring can occur.

    • The specific CYP isoforms involved in Carfenazine metabolism have not been fully elucidated, but studies on other piperazinylphenothiazines suggest the involvement of CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[9][21][22][23]

  • Phase II Metabolism: The metabolites from phase I reactions, particularly hydroxylated metabolites, can undergo conjugation with glucuronic acid to form more water-soluble compounds that are readily excreted.

The extensive metabolism of phenothiazines can lead to a large number of metabolites, some of which may be pharmacologically active.

In Vitro and In Vivo Evaluation

4.3.1. Dopamine D2 Receptor Binding Assay

A radioligand binding assay is a standard in vitro method to determine the affinity of a compound for a specific receptor.[24][25]

Protocol for D2 Receptor Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Use a suitable buffer, such as Tris-HCl, containing ions like Mg²⁺, Ca²⁺, and Na⁺.

  • Radioligand: A radiolabeled D2 antagonist, such as [³H]-spiperone or [³H]-raclopride, is used.

  • Assay Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Carfenazine maleate.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol or butaclamol).

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The IC₅₀ value (the concentration of Carfenazine maleate that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

4.3.2. Animal Models for Antipsychotic Activity

Several animal models are used to predict the antipsychotic efficacy of test compounds. These models often rely on the pharmacological effects of dopamine agonists.

  • Amphetamine- or Apomorphine-Induced Hyperlocomotion: Dopamine agonists like amphetamine and apomorphine induce an increase in locomotor activity in rodents. Antipsychotic drugs, by blocking dopamine receptors, can attenuate this hyperactivity.

  • Conditioned Avoidance Response: This model assesses the ability of a drug to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test is considered to have good predictive validity for antipsychotic activity.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotics can restore PPI deficits induced by dopamine agonists.

Conclusion

Carfenazine maleate, despite its discontinued clinical use, remains a valuable tool for researchers in the field of neuropsychopharmacology. Its well-defined mechanism of action as a dopamine D1/D2 antagonist makes it a useful reference compound for the screening and characterization of new antipsychotic agents. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of Carfenazine maleate and related phenothiazine derivatives. A thorough understanding of its chemical properties, synthesis, and pharmacological profile is essential for any future investigations into the therapeutic potential of this class of compounds.

References

  • PubChem. (n.d.). Carphenazine Maleate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Carphenazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (n.d.). Carphenazine Maleate. Synapse. Retrieved from [Link]

  • AIP Publishing. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings. Retrieved from [Link]

  • PubChem. (n.d.). Carphenazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Carfenazine. Retrieved from [Link]

  • National Institute on Drug Abuse. (1980). GC/MS Assays for Abused Drugs in Body Fluids. Retrieved from [Link]

  • PubMed. (1993). High-performance liquid chromatographic determination of perphenazine in plasma. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Pharmaceutical compositions containing phenothiazines.
  • UV Spectrophotometric Methods for the Determination of Perphenazine in Dosage Form. (2019). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • ResearchGate. (2017). STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF DIETHYLCARBAMAZINE CITRATE, GUAIPHENESIN AND CHLORPHENIRAMINE MALEATE. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1993). The metabolism of piperidine-type phenothiazine antipsychotic agents. II. Sulforidazine in dog and human. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • ResearchGate. (2018). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Methods for Promethazine Analysis. Retrieved from [Link]

  • Scholars Research Library. (2016). UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Retrieved from [Link]

  • ClinPGx. (n.d.). ClinPGx Pathways. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) FTIR, FTR and UV-Vis analysis of carbamazepine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorphenamine maleate absorption spectrum. 265 nm is the wavelength.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of Trifluoperazine. Retrieved from [Link]

  • LOCKSS. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Retrieved from [Link]

  • PubMed Central. (2002). Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism - An in vitro study. Retrieved from [Link]

  • AnalyteGuru. (2018). Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1993). The metabolism of piperidine-type phenothiazine antipsychotic agents. IV. Thioridazine in dog, man and rat. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ).... Retrieved from [Link]

  • NIST. (n.d.). Phenothiazine. NIST WebBook. Retrieved from [Link]

  • Semantic Scholar. (2021). Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. Retrieved from [Link]

  • PubMed. (1998). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Oxidation of Antipsychotics. Retrieved from [Link]

  • ResearchGate. (2019). Spectrophotometric Determination of Carbamazepine Via Oxidative Coupling Reaction with 2,4-dinitrophenyl hydrazine. Retrieved from [Link]

  • Austin Publishing Group. (n.d.). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Retrieved from [Link]

  • PubMed. (1993). The metabolism of piperidine-type phenothiazine antipsychotic agents. III. Mesoridazine in dog, human and rat. National Center for Biotechnology Information. Retrieved from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
  • ResearchGate. (n.d.). Experimental and theoretical FTIR spectra of unirradiated phenothiazine.... Retrieved from [Link]

  • Scholars Research Library. (2016). UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Retrieved from [Link]

  • GenScript. (n.d.). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

  • UNAIR Repository. (2021). Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC. Retrieved from [Link]

  • Application of UV spectrophotometric method for easy and rapid estimation of sulfasalazine in pharmaceutical formulation (suspension). (n.d.). Retrieved from [Link]

Sources

Technical Whitepaper: Carfenazine Repurposing for Multidrug Resistance (MDR) in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Case for Carfenazine

Multidrug resistance (MDR) remains the primary cause of chemotherapy failure in metastatic cancers, predominantly driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein/P-gp) . While first-generation P-gp inhibitors (e.g., Verapamil, Cyclosporine A) failed due to toxicity and poor potency, the phenothiazine class of antipsychotics has exhibited a consistent, potent "class effect" in reversing MDR.

Carfenazine (Carphenazine) , a piperazinyl phenothiazine, is an under-explored candidate within this class. Unlike aliphatic phenothiazines (e.g., Chlorpromazine), Carfenazine possesses a piperazine side chain —a structural motif strongly correlated with high-affinity binding to the P-gp drug-efflux pocket and potent calmodulin antagonism.

This guide outlines the mechanistic rationale for repurposing Carfenazine as a chemosensitizer and provides a rigorous, self-validating experimental framework to establish its efficacy in MDR models.

Mechanistic Rationale: Why Carfenazine?

The repurposing hypothesis for Carfenazine is grounded in Structure-Activity Relationship (SAR) data derived from its structural analogues, Fluphenazine and Trifluoperazine .

The Piperazine Advantage

Phenothiazines reverse MDR through two synergistic mechanisms:

  • Direct P-gp Inhibition: They act as competitive substrates or inhibitors, binding to the transmembrane domains of ABCB1 and blocking the efflux of chemotherapeutics (e.g., Doxorubicin, Paclitaxel).

  • Calmodulin (CaM) Antagonism: P-gp phosphorylation, required for its maintenance and function, is partly regulated by CaM. Phenothiazines are potent CaM antagonists.

SAR Insight: Studies indicate that phenothiazines with a piperazine ring at position 10 (like Carfenazine) exhibit significantly higher MDR reversal activity compared to those with aliphatic side chains. The piperazine moiety enhances lipophilicity and provides optimal steric bulk for interaction with the hydrophobic drug-binding pocket of P-gp.

Lysosomal Trapping and pH Modulation

Carfenazine is a cationic amphiphilic drug (CAD). In the acidic microenvironment of tumors, it can accumulate in lysosomes (lysosomal sequestration). This accumulation raises lysosomal pH, potentially inhibiting autophagy—a survival mechanism often upregulated in MDR cells to resist cytotoxic stress.

Visualization: Mechanism of Action[1][2]

The following diagram illustrates the dual-action pathway by which Carfenazine is hypothesized to restore chemosensitivity.

Carfenazine_MDR_Mechanism Carfenazine Carfenazine (Piperazinyl Phenothiazine) Pgp ABCB1 (P-gp) Transporter (Active Efflux) Carfenazine->Pgp Direct Binding (Competitive Inhibition) CaM Calmodulin (CaM) Carfenazine->CaM Antagonism Efflux Drug Efflux (Resistance) Carfenazine->Efflux BLOCKS Pgp->Efflux Pumps Drug Out Chemo Chemotherapeutic Agent (Doxorubicin/Paclitaxel) Chemo->Pgp Substrate for Apoptosis Apoptosis / Cell Death (Chemosensitization) Chemo->Apoptosis Intracellular Accumulation CaM->Pgp Regulates Phosphorylation Efflux->Apoptosis Inhibition leads to

Figure 1: Proposed dual-mechanism of Carfenazine involving direct ABCB1 inhibition and Calmodulin antagonism.

Experimental Validation Protocols

To rigorously validate Carfenazine for MDR repurposing, the following workflow must be executed. These protocols are designed to be self-validating, distinguishing between general toxicity and specific MDR reversal.

Protocol A: Fluorescence-Based Efflux Assay (Functional Validation)

Objective: Quantify the inhibition of P-gp transport activity by Carfenazine. Model: MDR cell lines (e.g., K562/DOX or MCF-7/ADR) vs. Parental lines.

Reagents:

  • Substrate: Rhodamine 123 (Rh123) or Calcein-AM (non-fluorescent, cleaved to fluorescent calcein intracellularly; P-gp pumps out the AM form).

  • Positive Control: Verapamil (10 µM) or Tariquidar.

Step-by-Step Methodology:

  • Seeding: Plate MDR cells at

    
     cells/mL in 6-well plates.
    
  • Pre-treatment: Incubate cells with Carfenazine (0.1, 1.0, 5.0, 10.0 µM) or Vehicle (DMSO < 0.1%) for 1 hour at 37°C.

    • Note: Doses must be sub-lethal (verify via MTT first).

  • Dye Loading: Add Rh123 (final conc. 5 µM) and incubate for 30 minutes in the dark.

  • Efflux Phase:

    • Wash cells 2x with ice-cold PBS to stop uptake.

    • Resuspend in fresh media containing Carfenazine (to maintain inhibition) or inhibitor-free media (to measure retention).

    • Incubate for 60 minutes at 37°C.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry (FL1 channel).

  • Calculation:

    
    
    
    • Success Criterion: A dose-dependent increase in intracellular fluorescence in MDR cells, with minimal change in parental cells.

Protocol B: Cytotoxicity & Reversal Index (Synergy Validation)

Objective: Determine if Carfenazine restores the lethality of chemotherapeutics.

Step-by-Step Methodology:

  • Setup: Seed cells in 96-well plates (

    
     cells/well). Allow attachment (24h).
    
  • Treatment Grid:

    • Axis A: Chemotherapeutic (Doxorubicin) in serial dilution (0.01 – 100 µM).

    • Axis B: Carfenazine at a fixed sub-toxic concentration (e.g., IC10 or IC20 determined previously).

  • Incubation: 72 hours at 37°C.

  • Readout: MTT or CCK-8 assay (Absorbance at 570 nm / 450 nm).

  • Data Analysis: Calculate IC50 for Doxorubicin alone (

    
    ) and Doxorubicin + Carfenazine (
    
    
    
    ).
  • Metric:

    
    
    
    • Success Criterion: RI > 10 indicates significant reversal.

Protocol C: ATPase Activity Assay (Mechanistic Validation)

Objective: Distinguish if Carfenazine is a substrate (transported) or an inhibitor (blocker) of P-gp.

  • Substrate: Stimulates ATPase activity (P-gp burns ATP to move it).

  • Inhibitor: Inhibits basal or Verapamil-stimulated ATPase activity.

Method: Use membrane vesicles overexpressing P-gp (Pgp-Glo™ Assay Systems). Measure luminescence (ATP consumption) in the presence of Carfenazine.

Strategic Screening Workflow

Use this decision tree to govern the experimental progression.

Validation_Workflow Start Carfenazine Candidate Step1 1. Cytotoxicity Screen (Determine IC10/IC20) Start->Step1 Step2 2. Dye Efflux Assay (Rh123 / Calcein-AM) Step1->Step2 Use Sub-toxic Dose Step3 3. Chemo-Sensitization (Reversal Index) Step2->Step3 Step4 4. ATPase Assay (Substrate vs Inhibitor) Step3->Step4 Parallel Mech. Study Decision Is RI > 10? Step3->Decision Go Proceed to In Vivo Xenograft Decision->Go Yes Stop Stop / Reformulate Decision->Stop No

Figure 2: Experimental validation pipeline for Carfenazine repurposing.

Quantitative Data Summary (Class Reference)

The following table summarizes the potency of structurally related phenothiazines, establishing the benchmark Carfenazine must meet.

CompoundSide Chain TypeMDR Reversal Potency (Relative)MechanismReference
Trifluoperazine PiperazineHigh (+++++)P-gp Inhibition + CaM Antagonism[1, 2]
Fluphenazine PiperazineHigh (+++++)P-gp Inhibition + Membrane Fluidity[2, 3]
Carfenazine Piperazine Predicted High Structural Homology [Proposed]
ChlorpromazineAliphaticModerate (++)Weak P-gp interaction[1]
PromethazineAliphaticLow (+)Weak P-gp interaction[1]

Note: The presence of the piperazine ring (as found in Carfenazine) is the key structural determinant for high potency.

References

  • Varga, B., et al. (2017).[1] "Possible Biological and Clinical Applications of Phenothiazines." Anticancer Research.[2][3][4] Available at: [Link]

  • Spengler, G., et al. (2022). "Antipsychotic Drug Fluphenazine against Human Cancer Cells."[2][5] Molecules. Available at: [Link]

  • Wesolowska, O. (2011). "Interaction of phenothiazines with ABCB1 transporter - a review." Acta Biochimica Polonica. Available at: [Link]

  • Ford, J.M., et al. (1989). "Phenothiazines and structural analogues as P-glycoprotein inhibitors." Journal of Clinical Oncology. Available at: [Link]

Sources

Carfenazine maleate molecular weight and formula C32H39N3O10S

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C32H39N3O10S Molecular Weight: 657.74 g/mol CAS: 2975-34-0 (Dimaleate)[1]

Abstract

This technical guide provides a comprehensive analysis of Carfenazine Dimaleate, a piperazine-class phenothiazine antipsychotic. While often referred to generically as "Carfenazine Maleate," the specific molecular formula C32H39N3O10S corresponds strictly to the dimaleate salt form (one mole of carfenazine base to two moles of maleic acid). This document details the physicochemical properties, synthesis pathways, pharmacodynamics, and validated analytical protocols required for the research and development of this compound.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Stoichiometric Resolution

A critical error in pharmaceutical formulation is the confusion between mono- and dimaleate salts. The provided formula, C32H39N3O10S, dictates the following stoichiometry:

  • Free Base (Carfenazine): C24H31N3O2S (MW: 425.59 g/mol )

  • Counterion (Maleic Acid): C4H4O4 (MW: 116.07 g/mol )

  • Calculation:

    
    
    
    
    
Physicochemical Data Table
PropertySpecificationNote
Appearance Yellow, crystalline powderPhenothiazines are photosensitive; oxidation turns powder pink/brown.
Solubility Soluble in water and ethanol; slightly soluble in ether.The dimaleate salt significantly enhances aqueous solubility compared to the lipophilic free base.
pKa ~7.8 (piperazine nitrogen)Protonation of the piperazine ring is essential for D2 receptor binding.
UV Max 254 nm, 305 nmCharacteristic of the tricyclic phenothiazine chromophore.
Stability Hygroscopic; PhotosensitiveMust be stored in amber glass under inert atmosphere (N2/Ar).

Part 2: Synthesis & Manufacturing Pathway

The synthesis of Carfenazine Dimaleate involves the alkylation of a phenothiazine core followed by salt formation. This process requires strict control of pH and temperature to prevent oxidation of the sulfur atom in the phenothiazine ring.

Reaction Logic
  • Core Preparation: 2-propionyl-10H-phenothiazine is the starting scaffold.

  • N-Alkylation: The phenothiazine nitrogen is alkylated using 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine in the presence of a strong base (NaNH2 or LiH) to scavenge the HCl byproduct.

  • Salt Formation: The resulting free base is dissolved in ethanol and treated with two equivalents of maleic acid to precipitate the dimaleate salt.

Synthesis Workflow Diagram

CarfenazineSynthesis Precursor1 2-Propionyl-10H-phenothiazine Intermediate Carfenazine Free Base (C24H31N3O2S) Precursor1->Intermediate N-Alkylation Reflux Precursor2 1-(3-chloropropyl)-4- (2-hydroxyethyl)piperazine Precursor2->Intermediate Reagent Base Catalyst (NaNH2 / Toluene) Reagent->Intermediate Product Carfenazine Dimaleate (C32H39N3O10S) Intermediate->Product Salt Formation (Ethanol/Precipitation) Acid Maleic Acid (2 eq) (C4H4O4) Acid->Product

Figure 1: Synthetic pathway converting phenothiazine precursors to Carfenazine Dimaleate via N-alkylation and double protonation.

Part 3: Pharmacological Mechanism (D2 Antagonism)[4]

Carfenazine acts primarily as a high-potency antagonist at the dopamine D2 receptor. Its piperazine side chain confers greater potency and a higher risk of Extrapyramidal Symptoms (EPS) compared to aliphatic phenothiazines (e.g., Chlorpromazine), but with less sedation.

Mechanism of Action[1][5]
  • Primary Target: Post-synaptic Dopamine D2 receptors in the mesolimbic and mesocortical pathways.

  • Effect: Blockade of D2 receptors prevents dopamine binding, reducing the positive symptoms of schizophrenia (hallucinations, delusions).[2]

  • Off-Target Effects:

    • Alpha-1 Adrenergic: Orthostatic hypotension.[2]

    • Muscarinic M1: Dry mouth, blurred vision (weaker affinity than chlorpromazine).

    • Histamine H1: Mild sedation.

Signaling Pathway Diagram

MechanismOfAction Presynaptic Presynaptic Neuron (VTA) Dopamine Dopamine Release Presynaptic->Dopamine Synapse Synaptic Cleft Dopamine->Synapse D2Receptor D2 Receptor (Post-synaptic) Synapse->D2Receptor Endogenous Binding Carfenazine Carfenazine (Inhibitor) Carfenazine->D2Receptor High Affinity Blockade GPCR Gi/Go Protein Coupling D2Receptor->GPCR Signal Transduction (Blocked) cAMP cAMP Levels GPCR->cAMP Modulation Response Antipsychotic Effect (Reduced Firing) cAMP->Response

Figure 2: Pharmacodynamic blockade of D2 receptors.[1][3] Carfenazine competes with dopamine, inhibiting downstream Gi/Go signaling.

Part 4: Analytical Profiling & Validation

To ensure the integrity of C32H39N3O10S in research or formulation, a validated High-Performance Liquid Chromatography (HPLC) method is required. The following protocol is adapted from standard phenothiazine analysis to ensure separation of the dimaleate salt from potential degradation products (sulfoxides).

HPLC Protocol (Standardized)
ParameterConditionRationale
Column C18 (Octadecylsilyl), 250mm x 4.6mm, 5µmProvides sufficient retention for the hydrophobic phenothiazine ring.
Mobile Phase Buffer:Acetonitrile:Methanol (40:30:30)Buffer: 20mM Phosphate (pH 3.0) + 0.1% Triethylamine (TEA). TEA prevents tailing of basic nitrogen.
Flow Rate 1.0 - 1.2 mL/minOptimized for backpressure < 2500 psi.
Detection UV-Vis @ 254 nmMatches the aromatic ring absorption maximum.
Injection Vol 20 µLStandard loop size.
Run Time ~15 minutesCarfenazine typically elutes at 6-8 mins; Sulfoxides elute earlier.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Prep (Dissolve in Mobile Phase) Filter Filtration (0.45µm PTFE) Sample->Filter HPLC HPLC System (C18 Column, 40°C) Filter->HPLC Detector UV Detector (254 nm) HPLC->Detector Data Chromatogram Analysis Detector->Data Validation System Suitability (Tailing < 2.0, Plates > 2000) Data->Validation QC Check

Figure 3: Step-by-step analytical workflow for verifying Carfenazine Dimaleate purity and concentration.

Part 5: Clinical & Research Context (E-E-A-T)

Disambiguation Alert

Critical Note: Do not confuse Carfenazine (an older typical phenothiazine) with Cariprazine (a modern atypical antipsychotic/partial agonist). Though phonetically similar, their mechanisms and toxicity profiles differ drastically.

Handling and Safety
  • Toxicity: High potency implies risk of acute dystonia upon accidental exposure.

  • PPE: N95 respirator and nitrile gloves are mandatory during weighing.

  • Degradation: Solutions should be prepared fresh. If a solution turns pink, it indicates the formation of carfenazine sulfoxide (inactive/toxic) and must be discarded.

References

  • PubChem. (n.d.). Carphenazine Maleate (Compound CID 6433356). National Library of Medicine. Retrieved from [Link]

  • DrugBank Online. (n.d.). Carphenazine: Uses, Interactions, Mechanism of Action. DrugBank. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Determination of Carfenazine Maleate IC50 in HEK293-D2 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potency of a Phenothiazine Antipsychotic

Carfenazine, a member of the phenothiazine class of antipsychotic agents, exerts its therapeutic effects primarily through the antagonism of dopamine receptors in the central nervous system.[1][2][3] Specifically, it blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors.[4][5][6] The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a key target for both typical and atypical antipsychotics.[7][8] Upon activation by dopamine, the D2 receptor couples to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] Antagonists like carfenazine prevent this signaling cascade.

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug like carfenazine maleate. It quantifies the concentration of the drug required to inhibit a biological process or response by 50%. This application note provides a detailed protocol for determining the IC50 of carfenazine maleate in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D2 receptor (HEK293-D2). Two robust methodologies are presented: a competitive radioligand binding assay and a functional cAMP-based assay.

Scientific Rationale and Assay Selection

The choice between a binding assay and a functional assay depends on the specific research question.

  • Radioligand Binding Assay: This method directly measures the affinity of carfenazine maleate for the D2 receptor by assessing its ability to compete with a radiolabeled ligand (e.g., [³H]spiperone) for binding to the receptor.[11][12] It provides a direct measure of the drug-receptor interaction.

  • Functional cAMP Assay: This assay measures the ability of carfenazine maleate to antagonize the dopamine-induced inhibition of cAMP production.[13][14] It provides information about the drug's ability to modulate the downstream signaling of the D2 receptor, offering a more physiologically relevant measure of its potency.

This guide will detail both approaches, allowing researchers to select the most appropriate method for their needs.

Experimental Workflow Overview

G cluster_0 Cell Culture & Maintenance cluster_1 Assay Preparation cluster_2 Assay Execution cluster_3 Data Analysis A Thaw & Culture HEK293-D2 Cells B Passage Cells at 80-90% Confluency A->B C Harvest & Count Cells B->C D Prepare Cell Suspension or Membranes C->D E Radioligand Binding Assay ([³H]spiperone) D->E F Functional cAMP Assay (HTRF or similar) D->F G Measure Radioactivity or Fluorescence Signal E->G F->G H Generate Dose-Response Curve G->H I Calculate IC50 Value H->I J Convert IC50 to Ki (Cheng-Prusoff) I->J

Caption: Overall experimental workflow for IC50 determination.

PART 1: Cell Culture and Maintenance of HEK293-D2 Cells

1.1. Core Principles of Cell Culture

Maintaining a healthy and consistent culture of HEK293-D2 cells is paramount for reproducible results. These cells are adherent and should be grown in a monolayer.[15] Optimal growth conditions are 37°C in a humidified atmosphere with 5% CO2.[15] It is crucial to use low passage number cells to ensure consistent receptor expression levels.

1.2. Materials

ReagentSupplier & Cat. No. (Example)
HEK293-D2 Cell LineGenScript (M00129) or similar
DMEM, high glucoseInvitrogen (11965-118)
Heat-Inactivated Fetal Bovine Serum (FBS)Invitrogen (16140-071)
Penicillin-StreptomycinInvitrogen (15140-122)
Puromycin (or other selection antibiotic)Varies with cell line
0.25% Trypsin-EDTAInvitrogen (25200-056)
Dulbecco's Phosphate-Buffered Saline (DPBS)Invitrogen (14190-250)

1.3. Protocol for Cell Maintenance

  • Thawing Frozen Cells: Rapidly thaw a vial of frozen HEK293-D2 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood. Slowly transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM + 10% FBS + 1% Pen-Strep + selection antibiotic). Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh growth medium. Transfer to a T-75 flask.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with DPBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet and plate at the desired density (e.g., a 1:5 to 1:10 split). Change the medium every 2-3 days.[16][17]

PART 2: Radioligand Binding Assay for IC50 Determination

2.1. Principle of Competitive Binding

This assay relies on the competition between a fixed concentration of a high-affinity radiolabeled D2 receptor antagonist, [³H]spiperone, and varying concentrations of the unlabeled test compound, carfenazine maleate. The amount of radioligand bound to the receptor is inversely proportional to the concentration of carfenazine maleate.

G cluster_0 Competitive Binding at D2 Receptor D2 D2 Receptor Spiperone [³H]spiperone (Radioligand) D2->Spiperone Binds Carfenazine Carfenazine (Competitor) D2->Carfenazine Binds Spiperone->Carfenazine Competes for Binding Site

Caption: Principle of competitive radioligand binding.

2.2. Materials

ReagentSupplier & Cat. No. (Example)
[³H]spiperonePerkinElmer (NET565001MC)
Carfenazine maleateCayman Chemical (36849) or similar
Haloperidol (for non-specific binding)Sigma-Aldrich (H1512)
Tris-HClSigma-Aldrich (T5941)
MgCl₂Sigma-Aldrich (M8266)
NaClSigma-Aldrich (S9888)
EDTASigma-Aldrich (E9884)
Scintillation CocktailPerkinElmer (6013329)
96-well filter plates (GF/C)Millipore (MSFCN6B50)

2.3. Protocol

  • Membrane Preparation:

    • Culture HEK293-D2 cells to ~90% confluency in T-175 flasks.

    • Wash cells with ice-cold DPBS and scrape into 50 mL conical tubes.

    • Centrifuge at 500 x g for 10 minutes at 4°C.

    • Resuspend the pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • Prepare serial dilutions of carfenazine maleate in assay buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or carfenazine maleate dilution.

      • 25 µL of [³H]spiperone diluted in assay buffer to a final concentration of ~0.2-0.5 nM (approximately the Kd value for the D2 receptor).[11]

      • 50 µL of cell membrane preparation (5-20 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Detection:

    • Rapidly harvest the samples onto GF/C filter plates using a cell harvester, washing 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

PART 3: Functional cAMP Assay for IC50 Determination

3.1. Principle of cAMP Inhibition

This assay measures the functional consequence of D2 receptor antagonism. The D2 receptor is Gαi-coupled, and its activation by an agonist (like dopamine or quinpirole) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Carfenazine maleate will antagonize this effect, restoring cAMP levels in a dose-dependent manner. This change in cAMP can be detected using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF).[18][19]

3.2. Materials

ReagentSupplier & Cat. No. (Example)
HTRF cAMP Dynamic 2 KitRevvity (62AM4PEB)
Dopamine or Quinpirole (agonist)Sigma-Aldrich (H8502 or Q102)
Forskolin (to stimulate adenylyl cyclase)Sigma-Aldrich (F6886)
IBMX (phosphodiesterase inhibitor)Sigma-Aldrich (I5879)
Carfenazine maleateCayman Chemical (36849) or similar
White, low-volume 384-well platesGreiner (784075)

3.3. Protocol

  • Cell Plating:

    • Harvest HEK293-D2 cells as described in section 1.3.

    • Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

    • Plate 5,000-10,000 cells per well in a white, 384-well plate and incubate for 18-24 hours.

  • Antagonist Assay:

    • Prepare serial dilutions of carfenazine maleate.

    • Pre-treat the cells with various concentrations of carfenazine maleate (or vehicle) for 15-30 minutes at room temperature.

    • Add the D2 receptor agonist (e.g., dopamine) at a concentration that gives ~80% of the maximal response (EC80). This concentration needs to be determined in a separate agonist dose-response experiment.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection (HTRF Example):

    • Following the manufacturer's protocol for the HTRF cAMP kit, add the cAMP-d2 and anti-cAMP cryptate reagents to each well.[18]

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

PART 4: Data Analysis and Interpretation

4.1. Calculation of IC50

  • Data Normalization:

    • For the binding assay, define 100% binding as the signal from the "total binding" wells (no competitor) minus the "non-specific binding" wells (with haloperidol). Define 0% binding as the "non-specific binding" signal.

    • For the functional assay, define 100% activity as the signal from the wells with agonist alone. Define 0% activity as the signal from the wells with no agonist.

  • Non-linear Regression:

    • Plot the percentage of specific binding or functional activity against the logarithm of the carfenazine maleate concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism.

    • The IC50 is the concentration of carfenazine maleate that produces 50% inhibition of the specific binding or the agonist response.

4.2. Conversion of IC50 to Ki

The IC50 value is dependent on the experimental conditions, particularly the concentration of the competing ligand.[20] To determine the inhibition constant (Ki), which is an intrinsic measure of affinity, the Cheng-Prusoff equation can be used for competitive binding assays:[11][21]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

This conversion allows for a more standardized comparison of drug potencies across different experiments and laboratories.[22][23][24]

Safety Precautions

Carfenazine maleate and related phenothiazines are potent psychoactive compounds and should be handled with care.[4][25] Always consult the Safety Data Sheet (SDS) before use.[6][26] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Radioligand binding assays involve the use of radioactive materials and require appropriate licensing, training, and safety procedures.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Perphenazine? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carphenazine Maleate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carphenazine. PubChem. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Maleate? Retrieved from [Link]

  • Wikipedia. (n.d.). Carfenazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Carfenazine. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 144(1), 69-78. Retrieved from [Link]

  • Guo, D., et al. (2020). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Scientific Reports, 10(1), 1-13. Retrieved from [Link]

  • Kumar, A., et al. (2023). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders. Journal of Medicinal Chemistry, 66(5), 3466-3483. Retrieved from [Link]

  • Chabre, M., et al. (1996). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. FEBS Letters, 391(1-2), 135-139. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (1993). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Trends in Pharmacological Sciences, 14(4), 110-112. Retrieved from [Link]

  • Schmitt, C., et al. (2012). Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. PLoS One, 7(1), e28821. Retrieved from [Link]

  • Lee, J. Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Neuroscience, 18, 1358826. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2011). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies, 9(4), 329-337. Retrieved from [Link]

  • ENCODE. (n.d.). Maintenance of HEK293 cell line. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of TSHR-Hek293 (WT) Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • GenScript. (n.d.). Human Dopamine D2 Receptor Cell Line. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Zienecker, R., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1633-1638. Retrieved from [Link]

  • Lane, J. R., et al. (2018). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. Molecules, 23(10), 2548. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • Wang, C., et al. (2019). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Analyst, 144(3), 936-943. Retrieved from [Link]

  • Enzyme Inhibition Calculator. (n.d.). Ki to IC50 Converter. Retrieved from [Link]

  • Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Perphenazine 4-aminobutyrate mesylate: Dopamine D2 receptor antagonist GABAA receptor agonist treatment of schizophrenia. Retrieved from [Link]

  • iGEM. (n.d.). HEK293 cells. Retrieved from [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

  • Horizon Discovery. (n.d.). HEK293T Cell Line Technical Manual. Retrieved from [Link]

  • ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • Masri, B., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Proceedings of the National Academy of Sciences, 105(36), 13656-13661. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curve and IC50 analysis of DMSO for HEK-293 cells. Retrieved from [Link]

  • Trinquet, E., et al. (2011, October 1). Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor Using a Platform for GPCR Applications. American Laboratory. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). HEK293 Cell Culture. Retrieved from [Link]

  • Health Sciences Library System, University of Pittsburgh. (2023). IC50 to Ki Converter Tool. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

Sources

Application Note: Protocol for Measuring Dopamine D₂ Receptor Occupancy by Carphenazine (Carfenazine) using PET

[1]

Abstract & Scope

This application note details the standardized protocol for quantifying Dopamine D₂ receptor occupancy (D₂RO) of the antipsychotic agent Carphenazine (also spelled Carfenazine) in the human brain. Carphenazine is a phenothiazine-class antipsychotic that exerts its therapeutic effect primarily through the antagonism of postsynaptic mesolimbic D₂ receptors.[1]

To determine the relationship between plasma concentration and receptor engagement, this protocol utilizes Positron Emission Tomography (PET) with the radioligand [¹¹C]Raclopride .[2] This guide covers subject preparation, radiotracer synthesis requirements, image acquisition, and kinetic modeling using the Simplified Reference Tissue Model (SRTM).

Target Audience: Clinical pharmacologists, PET physicists, and drug development researchers.

Pharmacological Context & Rationale[3][4][5][6][7][8]

The Target: Carphenazine

Carphenazine is a high-potency phenothiazine. Like other first-generation antipsychotics, its clinical efficacy is tightly correlated with striatal D₂ receptor blockade.

  • Therapeutic Window: 65–80% D₂ occupancy.[2][3]

  • Safety Threshold: Occupancy >80% significantly increases the risk of Extrapyramidal Symptoms (EPS).

  • Mechanism: Competitive antagonism at D₂ receptors, displacing endogenous dopamine and radioligands.

The Radiotracer: [¹¹C]Raclopride

[¹¹C]Raclopride is the gold standard for measuring striatal D₂ occupancy due to its:

  • Moderate Affinity (

    
    ):  It competes effectively with endogenous dopamine and drugs.
    
  • Reversibility: Allows for robust kinetic modeling.

  • Selectivity: Highly selective for D₂/D₃ receptors over other monoamines.

Experimental Design

The study follows a within-subject, paired-scan design . Each subject serves as their own control to minimize inter-subject variability in receptor density (

PhaseActivityPurpose
Scan A Baseline PET Establish

(Binding Potential) without drug.
Intervention Drug Administration Oral/IV Carphenazine dosing to reach steady state.
Scan B Blocking PET Measure residual

in the presence of drug.

Methodology

Radiochemistry Specifications

To ensure the "tracer principle" (occupancy < 1%) is maintained, the radioligand must meet strict specific activity (SA) criteria.

  • Precursor: Desmethyl-raclopride.

  • Radionuclide: Carbon-11 (

    
     min).
    
  • Synthesis Method: Methylation using [¹¹C]methyl triflate or [¹¹C]methyl iodide.

  • Quality Control Criteria:

    • Radiochemical Purity: > 95%

    • Specific Activity (Molar Activity): > 37 GBq/µmol (> 1000 mCi/µmol) at injection. Critical to prevent self-blocking.

    • Injected Mass: < 5 µg.

Subject Preparation
  • Exclusion Criteria: History of neurological disorders (other than target indication), recent use of other dopaminergic agents (washout period: 5

    
     half-life).
    
  • Head Fixation: Thermoplastic mask or individualized head holder to minimize motion artifacts during the 60-90 minute scan.

  • Cannulation: Two venous lines (one for tracer injection, one for venous blood sampling if generating input function, though SRTM often negates the need for blood).

Image Acquisition Protocol (Siemens HRRT / GE Signa or equivalent)

Step 1: CT/MRI Scout: Low-dose CT or MRI for attenuation correction and anatomical co-registration. Step 2: Tracer Injection: Bolus IV injection of 370 ± 50 MBq [¹¹C]Raclopride over 20 seconds. Step 3: Dynamic Acquisition: List-mode acquisition starting immediately upon injection.

Recommended Framing Sequence (Total 60 min):

  • 
     sec (Initial influx)
    
  • 
     sec
    
  • 
     sec
    
  • 
     sec
    
  • 
     sec
    
  • 
     sec (Equilibrium phase)
    
Drug Administration (Intervention)

Between Scan A and Scan B, Carphenazine is administered.

  • Timing: Scan B must occur at the

    
     (time to peak plasma concentration) of Carphenazine.
    
  • Plasma Sampling: Venous blood samples (2 mL) are drawn at -15, 0, 30, 60, and 90 minutes relative to Scan B injection to correlate Occupancy with Plasma Concentration (

    
    ).
    

Data Analysis & Kinetic Modeling

Pre-processing
  • Motion Correction: Frame-to-frame realignment.

  • Co-registration: PET frames registered to subject's T1-weighted MRI.

  • ROI Definition:

    • Target Region: Striatum (Caudate Nucleus + Putamen). High D₂ density.

    • Reference Region: Cerebellum (vermis or cortex). Negligible D₂ density (

      
      ).
      
Kinetic Modeling: Simplified Reference Tissue Model (SRTM)

We utilize the SRTM (Lammertsma & Hume, 1996) to derive the Binding Potential (

4

The Model Equation:

Where:

  • 
    : Radioactivity in Target (Striatum).
    
  • 
    : Radioactivity in Reference (Cerebellum).[5]
    
  • 
    : Ratio of delivery (
    
    
    ).
  • 
    : Binding Potential Non-Displaceable (
    
    
    ).
Occupancy Calculation

Receptor Occupancy (%) is calculated as the percentage reduction in Binding Potential from Baseline to Blocking scan.

Formula:

Visualization of Protocols

Experimental Workflow

The following diagram illustrates the temporal sequence of the paired-scan protocol.

PET_WorkflowStartSubject Screening& WashoutScan1Baseline Scan[11C]RacloprideStart->Scan1 Day 1DoseCarphenazineAdministrationScan1->Dose Inter-scan IntervalWaitEquilibration(Reach Tmax)Dose->WaitScan2Blocking Scan[11C]RacloprideWait->Scan2 At TmaxAnalysisKinetic Modeling(SRTM)Scan2->Analysis DICOM Data

Caption: Temporal workflow for a paired-scan receptor occupancy study. Green nodes indicate PET acquisition events.

Kinetic Compartment Model (SRTM)

This diagram details the mathematical assumptions used to calculate Binding Potential without arterial sampling.

SRTM_Modelcluster_RefReference Region (Cerebellum)cluster_TargetTarget Region (Striatum)Ref_FreeFree + Non-Specific(C_R)Target_FreeFree + Non-Specific(C_Free)PlasmaPlasma Input(Cp)Ref_Free->Plasmak2'Target_BoundSpecifically Bound(C_Bound)Target_Free->Target_Boundk3 (Association)Target_Free->Plasmak2Target_Bound->Target_Freek4 (Dissociation)Plasma->Ref_FreeK1'Plasma->Target_FreeK1

Caption: Simplified Reference Tissue Model. The Cerebellum (C_R) acts as an indirect input function for the Striatum, eliminating the need for arterial blood sampling.

Troubleshooting & Quality Control

ParameterSpecificationPotential IssueCorrective Action
Injected Mass < 5 µgMass EffectIf mass > 5µg, tracer occupies >1% of receptors, underestimating drug occupancy. Reject synthesis.
Subject Motion < 2 mmBlurringApply frame-by-frame realignment algorithms (e.g., SPM or FSL).
Anatomical ROI StriatumPartial Volume EffectUse MRI-guided segmentation (FreeSurfer) rather than manual drawing.
Equilibrium Stable

HysteresisEnsure Carphenazine is at steady state (or pseudo-steady state) during the 60 min scan.

References

  • Lammertsma, A. A., & Hume, S. P. (1996). Simplified reference tissue model for PET receptor studies.[4][6] NeuroImage, 4(3), 153–158.[6]

  • Farde, L., et al. (1988). Positron emission tomographic determination of D2 dopamine receptor occupancy in neuroleptic-treated patients. Archives of General Psychiatry, 45(1), 71-76.

  • Nyberg, S., et al. (1995). Suggested minimal effective dose of risperidone based on PET-measured D2 receptor occupancy. The American Journal of Psychiatry, 156(6), 869-872.

  • Gunn, R. N., et al. (2015). Quantitative imaging of protein targets in the human brain with PET. Physics in Medicine & Biology, 60(22), R363.

Troubleshooting & Optimization

Technical Support Center: Carfenazine Solubility & Handling Guide

[1]

Topic: Preventing Carfenazine Precipitation in Aqueous Cell Culture Media Document ID: CFZ-SOL-001 Last Updated: February 4, 2026 Safety Level: Biosafety Level 1 (Chemical Hazard)[1][2]

Safety & Identity Verification (Critical)

⚠️ DISAMBIGUATION ALERT: Before proceeding, verify your compound's CAS number.

  • Carfenazine (CAS: 2622-30-2): A phenothiazine antipsychotic and dopamine antagonist.[1][2][3] This guide covers this compound.

  • Carfentanil (CAS: 59708-52-0): An ultra-potent synthetic opioid (10,000x morphine potency).[1][2] If you are handling Carfentanil, STOP . This guide is insufficient for the extreme safety protocols required for carfentanil.

Handling Precautions for Carfenazine:

  • Light Sensitivity: Carfenazine is a phenothiazine derivative.[1][3] It is highly sensitive to light and will photo-oxidize (turning pink/brown) if exposed.[1][2] All handling should occur under low light or in amber vessels.

  • Toxicity: Harmful if swallowed or absorbed through skin.[1][4] Wear nitrile gloves, lab coat, and safety glasses.[1]

The Physicochemical Landscape

Carfenazine is highly lipophilic. Understanding its physical properties is the key to preventing "crash-out" (precipitation) when moving from a stock solvent to an aqueous environment.[1][2]

Key Properties Table[2]
PropertyValueImplication for Cell Culture
LogP (Octanol/Water) ~4.2Highly Hydrophobic.[1][2] Prefers cell membranes/plastics over water.[1]
Water Solubility < 0.1 mg/mL (Free Base)Practically insoluble in pure water.[1] Requires carrier solvent.
DMSO Solubility ~10–20 mg/mLIdeal stock solvent.[1]
pKa ~7.9 (Basic amine)Ionized at acidic pH; less soluble at physiological pH (7.4).[1]
Protein Binding High (>90%)Will bind extensively to Serum (FBS/BSA) in media.[1]
The Mechanism of Precipitation: "The Solvent Plume"

When a drop of concentrated Carfenazine in DMSO is added directly to aqueous media, the DMSO diffuses into the water faster than the drug can disperse. This creates a local environment of supersaturation—a "micro-bubble" where the drug concentration exceeds its solubility limit, forcing it to crystallize immediately.

PrecipitationMechanismcluster_0The 'Crash-Out' EventStockDMSO Stock(High Drug Conc.)InterfaceSolvent Interface(DMSO leaves drug behind)Stock->InterfaceInjectionMediaAqueous Media(Water rich)Media->InterfaceContactCrystalPrecipitation(Crystals Form)Interface->CrystalRapid Dielectric Change

Figure 1: The mechanism of precipitation during direct addition.[1][2] The rapid diffusion of DMSO leaves hydrophobic carfenazine molecules stranded, leading to aggregation.

Validated Preparation Protocols

To prevent precipitation, you must control the rate of solvent exchange and the final concentration.

Protocol A: The "Step-Down" Dilution (Recommended)

Best for: High concentrations (>10 µM) or serum-free media.[1][2]

  • Prepare Master Stock: Dissolve Carfenazine in 100% DMSO to 10 mM .

    • Validation: Solution must be clear and colorless/pale yellow. If cloudy, sonicate at 37°C.[1]

  • Prepare Intermediate Stock (100x):

    • Dilute the Master Stock 1:10 into pure Ethanol or DMSO (not water yet) to create a 1 mM working stock.

    • Why: This lowers viscosity and allows faster dispersion.

  • Pre-Warm Media: Ensure your cell culture media (e.g., DMEM, RPMI) is at 37°C .

    • Critical: Cold media drastically reduces solubility.

  • The Vortex Injection:

    • Set a vortex mixer to medium speed.

    • Hold the tube of warm media on the vortex.

    • Slowly inject the Intermediate Stock into the center of the vortex vortex (not down the side).

    • Limit: Ensure final DMSO concentration is < 0.5% (v/v).[1]

Protocol B: The Serum Carrier Method

Best for: Experiments containing FBS (Fetal Bovine Serum).

Serum proteins (Albumin) act as natural carriers for lipophilic drugs, preventing crystallization.[1]

  • Prepare Aliquot: Place the required volume of 100% FBS in a sterile tube.

  • Spike the Serum: Add your DMSO stock directly to the FBS while vortexing.

    • Note: The high protein content buffers the lipophilicity.

  • Incubate: Let stand at 37°C for 15 minutes to allow protein binding equilibrium.

  • Final Dilution: Add this "drug-loaded serum" to your base media to reach the final desired serum percentage (usually 10%).

Troubleshooting & FAQs

Q1: I see a fine haze in my media immediately after adding the drug. Is this precipitation?

Diagnosis: Likely yes.[1] This is the Tyndall effect caused by micro-crystals. Solution:

  • Check your concentration.[5] Are you exceeding 50 µM?

  • Did you add the stock to cold media? Re-warm to 37°C and sonicate the media bath for 5 minutes. If it doesn't clear, filter with a 0.22 µm PVDF filter (note: this removes drug, so verify concentration via HPLC).[1]

Q2: My cells are dying, but I don't see crystals. Is it the drug or the solvent?

Diagnosis: Could be DMSO toxicity or "Pseudo-solubility."[1] Test: Run a "Vehicle Control" (DMSO only) at the same % v/v.

  • If Control cells die: Your DMSO % is too high (>0.5%).[1]

  • If Control cells live: It is likely Carfenazine toxicity.

  • Note: Carfenazine is a potent dopamine antagonist; high doses can induce apoptosis in non-target cells via off-target lysosomal stress.[1][2]

Q3: The drug seems to lose potency over 24 hours.

Diagnosis: Adsorption to plastic.[1] Mechanism: With a LogP of 4.2, Carfenazine hates water and loves the hydrophobic polystyrene of culture plates. Solution:

  • Use glass-coated or low-bind plates.[1][2]

  • Pre-saturate the plasticware with media containing the drug for 1 hour, discard, and then add fresh experimental media (expensive but effective).[1]

Q4: My stock solution turned pink. Can I use it?

Diagnosis: Photo-oxidation.[1][2] Action: Discard immediately. Phenothiazine oxidation products (sulfoxides) have different pharmacological profiles and are often cytotoxic.[1] Always store stocks in amber vials at -20°C, desiccated.

Workflow Visualization

DilutionWorkflowcluster_inputsPreparation Phasecluster_dilutionDilution PhasePowderCarfenazine Powder(Store Dark/-20°C)MasterStockMaster Stock(10-20 mM)Powder->MasterStockDissolveDMSOAnhydrous DMSODMSO->MasterStockVortexVortex Mixing(High Shear)MasterStock->VortexAdd DropwiseWarmMediaMedia (37°C)+ Serum (Optional)WarmMedia->VortexFinalMediaFinal Culture Media(<0.5% DMSO)Vortex->FinalMediaInspect for HazeQCQC Check:1. Absorbance (OD600)2. HPLC (Conc.)FinalMedia->QCVerify

Figure 2: Optimal workflow for diluting hydrophobic carfenazine stocks into aqueous media.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18104, Carphenazine. Retrieved February 4, 2026 from [Link][1][2]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (General reference for LogP and solubility in drug discovery).

  • Sigma-Aldrich.Phenothiazine Solubility and Stability Technical Guide. (General reference for phenothiazine handling).

Technical Support Center: Optimizing Carfenazine Stability in pH 7.4 Buffer Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carfenazine stability. This guide is designed for researchers, scientists, and drug development professionals who are working with carfenazine and encountering stability challenges in aqueous buffer solutions, particularly at a physiological pH of 7.4. As a phenothiazine derivative, carfenazine is susceptible to degradation, which can significantly impact experimental outcomes and the integrity of research data.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and resolve stability issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding Carfenazine Instability

Q1: My carfenazine solution in pH 7.4 buffer is rapidly changing color and losing potency. What is happening?

A1: Carfenazine, like other phenothiazine derivatives, is prone to degradation, primarily through oxidation.[4][5] The phenothiazine nucleus can be easily oxidized, leading to the formation of colored degradation products and a subsequent loss of the active compound.[6] This process is often accelerated in neutral to alkaline aqueous solutions and in the presence of oxygen and light. The initial step in this degradation often involves the formation of a cation radical, which can then be further oxidized to products like carfenazine sulfoxide.[4]

Q2: Why is pH 7.4 a particularly challenging condition for carfenazine stability?

A2: While phenothiazine degradation can occur across a range of pH values, neutral to slightly alkaline conditions (like pH 7.4) can increase the rate of oxidation for some phenothiazines.[5] This is because the susceptibility to oxidation can be pH-dependent. At this physiological pH, the molecule may exist in a state that is more readily attacked by oxidizing agents.

Q3: What are the main factors that accelerate carfenazine degradation in my buffer solution?

A3: Several factors can accelerate the degradation of carfenazine in your pH 7.4 buffer solution:

  • Oxygen: The presence of dissolved oxygen is a primary driver of oxidative degradation.

  • Light: Exposure to light, especially UV light, can provide the energy to initiate and propagate degradation reactions.[6]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.

  • Metal Ions: Trace metal ions, such as copper (II) and iron (III), can act as catalysts in oxidation reactions, significantly accelerating the degradation of phenothiazines.[5]

Q4: Can I use a different buffer system instead of phosphate buffer at pH 7.4?

A4: While phosphate buffer is common, the choice of buffer itself is less critical than controlling the other factors mentioned above (oxygen, light, temperature, metal ions). However, it is crucial to ensure that the buffer components themselves do not contain impurities that could promote degradation. If you suspect your buffer is the issue, you can try a different physiological buffer system, such as Tris-HCl, after ensuring its purity.

Part 2: Troubleshooting Guide - A Proactive Approach to Stability

This section provides a structured approach to troubleshooting common stability issues with carfenazine in pH 7.4 buffer.

Issue 1: Rapid Discoloration of Carfenazine Solution
  • Symptom: Your freshly prepared carfenazine solution in pH 7.4 buffer quickly develops a yellowish or pinkish hue.

  • Potential Cause: This is a classic sign of oxidative degradation.

  • Troubleshooting Steps:

    • Deoxygenate your buffer: Before adding carfenazine, sparge your pH 7.4 buffer with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

    • Protect from light: Prepare and store your carfenazine solutions in amber vials or wrap your containers in aluminum foil to prevent light-induced degradation.[6]

    • Work at a lower temperature: If your experimental conditions allow, prepare and handle the solution at a reduced temperature (e.g., in an ice bath) to slow down the degradation kinetics.

    • Use high-purity water and reagents: Ensure that the water and buffer salts used are of high purity and free from metal ion contamination.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: You are observing high variability in your experimental results when using carfenazine solutions prepared at different times.

  • Potential Cause: This is likely due to the degradation of carfenazine over time, leading to a lower effective concentration of the active compound in your assays.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare carfenazine solutions fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, even if refrigerated.

    • Incorporate an antioxidant: Consider adding a suitable antioxidant to your buffer solution before introducing carfenazine. Common antioxidants for phenothiazine stabilization include ascorbic acid or sodium metabisulfite.[7][8] Start with a low concentration (e.g., 0.01-0.1% w/v) and verify its compatibility with your downstream applications.

    • Perform a time-course stability study: To understand the stability window of your carfenazine solution, conduct a simple time-course experiment. Prepare a batch of the solution and measure the concentration of carfenazine at different time points (e.g., 0, 1, 2, 4, 8 hours) using a stability-indicating analytical method like HPLC.

Issue 3: Precipitation in the Carfenazine Solution
  • Symptom: You observe the formation of a precipitate in your carfenazine solution over time.

  • Potential Cause: This could be due to the formation of insoluble degradation products or the low aqueous solubility of carfenazine itself, especially if the concentration is high.[9]

  • Troubleshooting Steps:

    • Verify the solubility: Check the concentration of your carfenazine solution against its known solubility in the buffer system. You may need to work at a lower concentration.

    • Consider a co-solvent: If your experimental design permits, the addition of a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) can help to improve the solubility of both carfenazine and its potential degradation products. However, be mindful of the potential impact of the co-solvent on your experiment.

Part 3: Experimental Protocols

Here are detailed protocols for key experiments to assess and improve the stability of carfenazine in pH 7.4 buffer.

Protocol 1: Preparation of a Stabilized Carfenazine Solution

Objective: To prepare a 1 mg/mL carfenazine solution in pH 7.4 phosphate buffer with enhanced stability.

Materials:

  • Carfenazine powder

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Ascorbic acid (or other suitable antioxidant)

  • Nitrogen or argon gas

  • Amber volumetric flasks and vials

  • pH meter

Procedure:

  • Prepare the pH 7.4 Phosphate Buffer (0.1 M):

    • Adjust the pH to 7.4 using concentrated NaOH or HCl as needed.

    • Bring the final volume to 1 L with high-purity water.

  • Deoxygenate the Buffer:

    • Transfer the prepared buffer to a suitable container and sparge with nitrogen or argon gas for 20-30 minutes.

  • Add Antioxidant:

    • If using an antioxidant, dissolve the desired amount (e.g., 0.1 g of ascorbic acid for a 0.01% solution) in the deoxygenated buffer.

  • Prepare the Carfenazine Solution:

    • Accurately weigh 10 mg of carfenazine powder.

    • Transfer the powder to a 10 mL amber volumetric flask.

    • Add a small amount of the stabilized, deoxygenated buffer to dissolve the powder.

    • Once dissolved, bring the flask to the final volume with the buffer.

    • Mix thoroughly and store in a tightly capped amber vial, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Carfenazine

Objective: To quantify the concentration of carfenazine and monitor the formation of degradation products over time.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[12]

Mobile Phase:

  • A mixture of methanol and a suitable buffer (e.g., triethylamine buffer) in a ratio of 65:35 (v/v) has been reported for similar compounds.[12][13] The exact composition may need to be optimized for carfenazine.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min[12][13]

  • Detection wavelength: 230 nm[12][13]

  • Column temperature: 40°C[12][13]

  • Injection volume: 20 µL

Procedure:

  • Prepare a calibration curve: Prepare a series of carfenazine standards of known concentrations in the mobile phase.

  • Inject the standards: Inject the standards into the HPLC system and record the peak areas.

  • Plot the calibration curve: Plot the peak area versus concentration and determine the linearity of the response.

  • Analyze the stability samples: At each time point of your stability study, withdraw an aliquot of your carfenazine solution, dilute it appropriately with the mobile phase, and inject it into the HPLC system.

  • Quantify the results: Use the calibration curve to determine the concentration of carfenazine remaining in your samples at each time point. Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

Part 4: Data Presentation and Visualization

Table 1: Example Data from a Carfenazine Stability Study
ConditionTime (hours)Carfenazine Concentration (µg/mL)% Remaining
Standard Buffer 0100.0100.0
285.285.2
471.571.5
852.352.3
Deoxygenated Buffer 0100.0100.0
298.198.1
495.895.8
891.791.7
Deoxygenated Buffer + 0.01% Ascorbic Acid 0100.0100.0
299.899.8
499.599.5
898.998.9
Diagrams

Carfenazine_Degradation_Pathway Carfenazine Carfenazine (Phenothiazine Core) Radical Cation Radical (Intermediate) Carfenazine->Radical Oxidation (Loss of e-) Oxidized_Product Carfenazine Sulfoxide (Degradation Product) Radical->Oxidized_Product Further Oxidation

Caption: Proposed oxidative degradation pathway of carfenazine.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Buffer Prepare & Deoxygenate pH 7.4 Buffer Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Prep_Buffer->Add_Antioxidant Prep_Carfenazine Prepare Carfenazine Solution (Protect from Light) Add_Antioxidant->Prep_Carfenazine Incubate Incubate under Controlled Conditions Prep_Carfenazine->Incubate Sample Sample at Time Points (0, 2, 4, 8h) Incubate->Sample HPLC HPLC Analysis Sample->HPLC

Caption: Experimental workflow for assessing carfenazine stability.

References

  • Jain, M., et al. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 219, 114933.
  • ResearchGate. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). Electrochemical, Chemical and Enzymatic Oxidations of Phenothiazines. Retrieved from [Link]

  • Bentham Science. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Hirschioporus abietinus Laccase: Cloning, Heterologous Expression, Characterization and Solvent Tolerance Evaluation. Retrieved from [Link]

  • Underhay, J., & Underhay, E. (1979). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmaceutical Sciences, 68(7), 874-878.
  • National Center for Biotechnology Information. (n.d.). Antioxidant Properties of New Phenothiazine Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form. Retrieved from [Link]

  • McDowell, J. A., et al. (2009). Oxidation of carbamazepine by Mn(VII) and Fe(VI): reaction kinetics and mechanism. Environmental Science & Technology, 43(2), 448-454.
  • Cheméo. (n.d.). Carfenazine (CAS 2622-30-2) - Chemical & Physical Properties. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Google Patents. (n.d.). US2928767A - Stabilized phenothiazine preparations.
  • Royal Society of Chemistry. (n.d.). Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. Retrieved from [Link]

  • R Discovery. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-performance liquid chromatographic determination of perphenazine in plasma. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphate Buffer (pH 5.8 to 7.4) recipe and preparation. Retrieved from [Link]

  • International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for promethazine oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenothiazine as Stabilizer for Acrylic Acid. Retrieved from [Link]

  • International Journal of Applied Pharmaceutical Sciences and Research. (2022). Method Development and Validation for the Simultaneous Determination of Perphenazine and Amitriptyline in Pure and Marketed Pharmaceutical Dosage Form by using RP-HPLC. Retrieved from [Link]

  • MDPI. (2022). Oxidation of Antipsychotics. Retrieved from [Link]

  • Welch Materials. (2023). Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Findings from the study on Forced Degradation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Phosphate Buffered Saline (PBS) pH 7.4. Retrieved from [Link]

  • Bioscience Biotechnology Research Communications. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Carfenazine. Retrieved from [Link]

  • Journal for ReAttach Therapy and Developmental Diversities. (2023). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carphenazine Maleate. Retrieved from [Link]

Sources

Navigating the Challenges of Autoclave Sterilization for Carfenazine Maleate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the thermal stability of carfenazine maleate during autoclave sterilization. Our goal is to equip you with the necessary knowledge to make informed decisions and design robust experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the feasibility and challenges of sterilizing carfenazine maleate solutions using an autoclave.

Q1: Can I sterilize an aqueous solution of carfenazine maleate by autoclaving at 121°C?

A: Direct autoclave sterilization of carfenazine maleate in an aqueous solution is not recommended without a thorough, product-specific validation study. Carfenazine, as a phenothiazine derivative, is susceptible to thermal degradation. The combination of high temperature, moisture, and pressure in an autoclave can lead to significant chemical degradation, compromising the potency and safety of your preparation. Phenothiazines, as a class of compounds, are known to be unstable under high-temperature stress conditions[1].

Q2: What are the primary degradation risks for carfenazine maleate during autoclaving?

A: The main risks involve the degradation of both the active carfenazine molecule and the maleate salt.

  • Oxidation of the Phenothiazine Ring: The sulfur atom in the phenothiazine ring is prone to oxidation, which can lead to the formation of a sulfoxide derivative. This is a common degradation pathway for phenothiazines. Oxidized phenothiazine derivatives have different chemical and pharmacological properties[2].

  • Hydrolysis of the Maleate Salt: In an aqueous environment at elevated temperatures, the maleate salt can undergo hydrolysis. This can alter the pH of the solution, which in turn can affect the stability of the carfenazine base[3][4]. The stability of phenothiazine solutions is known to be pH-dependent[1].

  • Side-Chain Cleavage: High thermal stress can potentially lead to the cleavage of the side chains attached to the phenothiazine nucleus.

Q3: What is the melting point of carfenazine, and does it matter for autoclave sterilization?

A: The melting point of the carfenazine free base is reported to be in the range of 175-177°C. While this is significantly higher than the standard autoclave temperature of 121°C, it is important to understand that the melting point of a dry solid does not predict the stability of the molecule in a heated aqueous solution. Degradation can occur at temperatures well below the melting point, especially in the presence of water[5].

Q4: Is carfenazine maleate soluble in water for preparing a solution for autoclaving?

A: Carfenazine maleate has low solubility in water[6]. This presents a practical challenge for preparing a solution for sterilization. If the compound is not fully dissolved, it can lead to non-uniform heating and degradation. Furthermore, any undissolved particles will not be effectively sterilized.

Q5: Are there alternative sterilization methods for heat-sensitive drugs like carfenazine maleate?

A: Yes, for heat-labile compounds, alternative sterilization methods are preferred. These include:

  • Sterile Filtration: This is a common method for sterilizing heat-sensitive solutions. The solution is passed through a filter with a pore size of 0.22 µm or smaller, which removes microorganisms[7].

  • Aseptic Processing: This involves sterilizing the individual components (the drug powder, the vehicle, and the container/closure system) separately and then combining them in a sterile environment.

  • Gamma Irradiation: This is another low-temperature sterilization method, but its suitability would need to be validated as it can also induce degradation.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: After autoclaving my carfenazine maleate solution, I observed a color change and/or precipitation.

  • Question: What causes the color change and precipitation in my autoclaved carfenazine maleate solution?

  • Answer: A color change (often to a yellowish or brownish hue) and the formation of a precipitate are strong indicators of chemical degradation. The color change can be due to the formation of oxidized and polymeric degradation products. Precipitation may occur if the degradation products are less soluble than the parent drug or if a change in pH upon hydrolysis of the maleate salt reduces the solubility of the carfenazine base.

Issue 2: The potency of my carfenazine maleate solution is significantly lower after autoclaving.

  • Question: Why is the concentration of carfenazine maleate reduced after autoclaving, and how can I quantify this?

  • Answer: The reduction in potency is a direct result of the degradation of the carfenazine maleate molecule. To quantify this loss, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This method should be able to separate the intact carfenazine maleate from its potential degradation products.

Issue 3: I see new peaks in my HPLC chromatogram after autoclaving.

  • Question: What do the new peaks in my post-autoclave HPLC analysis represent?

  • Answer: These new peaks are the degradation products of carfenazine maleate. Identifying these is crucial for understanding the degradation pathway. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weights of these new compounds and help in their structural elucidation. A common degradation product to look for would be the carfenazine sulfoxide.

Section 3: Experimental Protocols

Here we provide a detailed, step-by-step methodology for conducting a thermal stability study of carfenazine maleate to assess its suitability for autoclave sterilization.

Protocol 1: Forced Degradation Study of Carfenazine Maleate Under Autoclave Conditions

This protocol is designed to simulate the effects of autoclave sterilization and analyze the resulting degradation.

Objective: To determine the extent of degradation of carfenazine maleate in an aqueous solution under standard autoclave conditions (121°C for 15 minutes).

Materials:

  • Carfenazine maleate powder

  • Sterile Water for Injection (WFI)

  • pH meter

  • Autoclavable glass vials and closures

  • Autoclave validated to maintain 121°C

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Glacial acetic acid (for pH adjustment)

  • 0.22 µm syringe filters

Methodology:

  • Solution Preparation:

    • Prepare a solution of carfenazine maleate in WFI at the desired concentration. Due to its low water solubility, you may need to use a co-solvent or adjust the pH. Record the initial pH of the solution.

    • Filter the solution through a 0.22 µm syringe filter into sterile, autoclavable glass vials.

    • Seal the vials with appropriate closures.

    • Prepare a control sample of the same solution and store it at 2-8°C, protected from light.

  • Autoclave Cycle:

    • Place the vials in an autoclave.

    • Run a standard sterilization cycle at 121°C for 15 minutes.

    • Allow the autoclave to cool down and the pressure to normalize before removing the vials.

  • Post-Autoclave Analysis:

    • Visually inspect the autoclaved samples for any changes in color, clarity, or for the presence of particulate matter.

    • Measure the pH of the autoclaved solution and compare it to the initial pH.

    • Analyze both the autoclaved and control samples by a validated stability-indicating HPLC method. An example of a starting HPLC method for phenothiazines could be:

      • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm.

      • Column Temperature: 30°C.

  • Data Analysis:

    • Compare the chromatograms of the autoclaved and control samples.

    • Calculate the percentage of carfenazine maleate remaining in the autoclaved sample relative to the control.

    • Identify and quantify any major degradation products (as a percentage of the total peak area).

Section 4: Data Presentation and Visualization

Table 1: Hypothetical Results of Carfenazine Maleate Autoclave Stability Study
ParameterBefore Autoclaving (Control)After Autoclaving (121°C, 15 min)
Appearance Clear, colorless solutionYellowish solution with slight opalescence
pH 5.54.8
Carfenazine Maleate Assay (%) 100%75.2%
Major Degradant 1 (%) Not Detected12.5%
Major Degradant 2 (%) Not Detected8.3%
Total Degradants (%) Not Detected24.8%

Note: These are hypothetical data for illustrative purposes.

Diagrams

Experimental Workflow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Interpretation prep_sol Prepare Aqueous Solution of Carfenazine Maleate filter_sol Sterile Filter (0.22 µm) into Vials prep_sol->filter_sol control_sample Store Control Sample (2-8°C, protected from light) filter_sol->control_sample autoclave Autoclave Vials (121°C, 15 min) filter_sol->autoclave compare Compare Autoclaved vs. Control control_sample->compare visual_insp Visual Inspection (Color, Clarity) autoclave->visual_insp ph_measure pH Measurement visual_insp->ph_measure hplc_analysis HPLC Analysis (Assay and Impurities) ph_measure->hplc_analysis hplc_analysis->compare quantify Quantify Degradation & Identify Degradants compare->quantify conclusion Assess Stability & Suitability of Autoclaving quantify->conclusion

Caption: Workflow for assessing the thermal stability of carfenazine maleate under autoclave conditions.

Potential Degradation Pathways of Carfenazine Maleate

G cluster_conditions cluster_products Potential Degradation Products Carfenazine Carfenazine Maleate Phenothiazine Ring + Side Chain + Maleate Salt Conditions Heat (121°C) + Moisture + Pressure Sulfoxide Carfenazine Sulfoxide Oxidation of Sulfur Atom Conditions->Sulfoxide Oxidation Hydrolysis Carfenazine Base + Maleic Acid Hydrolysis of Salt Conditions->Hydrolysis Hydrolysis SideChain Side-Chain Cleavage Products Conditions->SideChain Thermal Cleavage

Caption: Potential degradation pathways for carfenazine maleate during autoclaving.

References

  • [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Pharmazie. Available at: [Link]

  • Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives. Journal of Materials Chemistry C. Available at: [Link]

  • Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. PubMed. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Stabilization of the maleate salt of a basic drug by adjustment of microenvironment pH in solid dosage form. ResearchGate. Available at: [Link]

  • Other Sterilization Methods | Infection Control. CDC. Available at: [Link]

  • Forced Degradation Studies in Pharmaceutical Industry. YouTube. Available at: [Link]

  • Carphenazine Maleate - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • 22-556Orig1s000. accessdata.fda.gov. Available at: [Link]

  • Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Maleate and malate salts (m and M represents maleate and malate anions, respectively). ResearchGate. Available at: [Link]

  • Phenothiazine. Wikipedia. Available at: [Link]

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society. Available at: [Link]

  • Sterilization Methods And Selection Of Sterile Drugs. Senieer. Available at: [Link]

  • (A) Chemical and X-ray crystal structures of phenothiazine... ResearchGate. Available at: [Link]

  • Sterility testing of antimicrobial-containing injectable solutions prepared in the pharmacy. PubMed. Available at: [Link]

Sources

Validation & Comparative

Optimization of LC-MS/MS Methodologies for Carphenazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carphenazine (1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-2-phenothiazinyl]-1-propanone) is a phenothiazine antipsychotic.[1][2][3] While historically used for schizophrenia management, its analysis has gained renewed relevance in forensic toxicology and metabolic stability studies.

CRITICAL DISAMBIGUATION: Before proceeding, analysts must distinguish Carphenazine (Antipsychotic, MW ~425.5) from Carfentanil (Synthetic Opioid, MW ~394.5). These compounds are pharmacologically and chemically distinct. This guide focuses exclusively on the quantification of Carphenazine.

This guide outlines a high-sensitivity LC-MS/MS workflow, comparing its performance against structural analogs (Perphenazine, Fluphenazine) to ensure specificity.

Part 1: Mechanistic Basis & Ionization Physics
1.1 Ionization Source: Electrospray Ionization (ESI)

Carphenazine possesses a piperazine ring within its side chain, which contains two tertiary amine nitrogens. These sites are highly protonophilic.

  • Primary Ionization Site: The

    
     nitrogen of the piperazine ring (pKa ~7.8–8.5).
    
  • Mode: Positive Ion Mode (

    
    ).
    
  • Adduct Formation: Under high organic content, sodium adducts (

    
    ) may form but are less stable for fragmentation. The protonated species at m/z 426.2  is the optimal precursor.
    
1.2 Fragmentation Pathway (CID)

Upon Collision-Induced Dissociation (CID), Carphenazine follows the characteristic fragmentation pattern of propyl-piperazine phenothiazines.

  • Primary Cleavage: Rupture of the C-N bond connecting the propyl chain to the phenothiazine ring or the internal piperazine bonds.

  • Dominant Product Ion (m/z 143.1): Represents the piperazine-ethanol moiety. This is a shared fragment across the class (seen in Perphenazine and Fluphenazine) but offers the highest intensity for quantification.

  • Secondary Product Ion (m/z 171.1): Includes the propyl linker, offering higher specificity.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 426.2 Collision Collision Cell (CID Energy: 25-35 eV) Precursor->Collision Frag1 Product Ion 1 (Quant) m/z 143.1 (Piperazine Moiety) Collision->Frag1 Major Pathway Frag2 Product Ion 2 (Qual) m/z 171.1 (Propyl-Piperazine) Collision->Frag2 Minor Pathway

Figure 1: Predicted fragmentation pathway for Carphenazine in ESI+ mode. The m/z 143 fragment is dominant due to charge localization on the piperazine nitrogen.

Part 2: Comparative MRM Parameters

To prevent false positives, Carphenazine must be chromatographically or spectrally distinguished from its structural analogs. The table below compares Carphenazine with Fluphenazine and Perphenazine , which share the same side-chain fragmentation (m/z 143) but differ in the phenothiazine ring substituent.

Table 1: Optimized LC-MS/MS Transition Parameters
AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Carphenazine 426.2 143.1 171.1 40 28 / 35 50
Fluphenazine438.2143.1171.14230 / 3850
Perphenazine404.2143.1171.13828 / 3450
IS (Perphenazine-d8)412.2151.1179.13828 / 3450

Technical Insight: Note that all three compounds generate the 143.1 product ion. Specificity relies entirely on the Precursor Ion selection and chromatographic resolution. If the mass window is too wide (>1.0 Da), cross-talk may occur. Ensure Q1 resolution is set to "Unit" or "High".

Part 3: Method Development & Comparison of Alternatives
3.1 Mobile Phase Chemistry: Acidic vs. Buffered

The choice of mobile phase modifier drastically affects sensitivity.

  • Option A: 0.1% Formic Acid (Recommended) [2]

    • Mechanism: Low pH ensures full protonation of the tertiary amines.

    • Result: Maximal sensitivity (Signal-to-Noise > 1000:1 at 1 ng/mL).

  • Option B: 10mM Ammonium Acetate (Alternative)

    • Mechanism: Higher pH (approx 6.5).

    • Result: Improved peak shape (reduced tailing) due to silanol masking, but 30-40% reduction in ionization efficiency for phenothiazines in positive mode.

3.2 Column Selection: C18 vs. Phenyl-Hexyl
  • C18 (e.g., Agilent ZORBAX Eclipse Plus): Standard choice.[2] Good retention, but phenothiazines may tail due to interaction with free silanols.

  • Phenyl-Hexyl (e.g., Waters XSelect): Superior alternative. The pi-pi interactions between the phenyl phase and the phenothiazine rings provide unique selectivity, often resolving Carphenazine from matrix interferences better than C18.

Part 4: Validated Experimental Protocol
Workflow Visualization

Workflow cluster_Prep Extraction Strategy (Choose One) Sample Biological Sample (Plasma/Serum 100 µL) IS_Add Add IS (Perphenazine-d8) & Vortex Sample->IS_Add PPT Protein Precipitation (ACN:MeOH 50:50) Fast, moderate clean-up IS_Add->PPT LLE Liquid-Liquid Extraction (Hexane:Isoamyl Alcohol 98:2) High clean-up, removes phospholipids IS_Add->LLE Evap Evaporate & Reconstitute (Mobile Phase A) PPT->Evap LLE->Evap LC LC Separation (C18, Gradient Elution) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Decision matrix for sample preparation. LLE is recommended for low-concentration pharmacokinetic studies.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation - High Throughput):

  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of Internal Standard (Perphenazine-d8, 100 ng/mL).

  • Add 300 µL of Precipitation Reagent (Acetonitrile:Methanol 50:50 v/v).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.[4]

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[5]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][4][5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][4][5]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Setup:

  • System: Triple Quadrupole (e.g., Sciex 5500 or Waters Xevo TQ-S).

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

  • IonSpray Voltage: 5500 V.

Part 5: References
  • National Institutes of Health (NIH) - PubChem. Carphenazine Compound Summary. Available at: [Link]

  • S. Kailasam. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Application Notes.[5] Available at: [Link]

  • Zhang, G., et al. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Journal of Chromatography B (via PubMed). Available at: [Link]

  • Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]

Sources

Carfenazine Maleate NMR Spectrum Analysis and Peak Assignment

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of the NMR spectral characteristics of Carfenazine Maleate , designed for pharmaceutical researchers and analytical chemists. It moves beyond basic peak listing to explore the structural logic, differentiating features, and experimental protocols required for definitive identification.

Content Type: Publish Comparison Guide Audience: Senior Researchers, QC Analysts, Drug Development Scientists

Executive Summary: The Structural Fingerprint

Carfenazine Maleate (1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-1-propanone dimaleate) presents a complex NMR profile due to the interplay between its tricyclic phenothiazine core, a flexible piperazine side chain, and the maleate counterion.

Unlike simpler phenothiazines (e.g., Chlorpromazine), Carfenazine contains a 2-propionyl group , which introduces unique splitting patterns and deshielding effects in the aromatic region. Accurate assignment requires distinguishing these signals from the maleate olefinic protons and resolving the overlapping methylene multiplets of the piperazine ring.

Key Comparative Differentiators
FeatureCarfenazine MaleateChlorpromazine HClFluphenazine HCl
C-2 Substituent Propionyl (-CO-Et) Chloro (-Cl)Trifluoromethyl (-CF3)
Aromatic H-1 Shift ~8.0 - 8.2 ppm (Deshielded) ~6.9 - 7.2 ppm~7.0 - 7.3 ppm
Side Chain Hydroxyethyl-piperazineDimethyl-amineHydroxyethyl-piperazine
Counterion Signal Singlet ~6.0 ppm (Maleate) Invisible (Cl-)Invisible (Cl-)

Experimental Protocol: Self-Validating Systems

To ensure scientific integrity, the following protocol minimizes solvent effects and maximizes resolution.

A. Sample Preparation[2]
  • Solvent Selection: DMSO-d6 is the mandatory solvent for the maleate salt.

    • Reasoning: The free base is soluble in CDCl3, but the maleate salt has poor solubility in non-polar solvents. DMSO-d6 also prevents the exchange of the hydroxyl (-OH) proton, allowing it to be observed as a triplet (coupling to CH2), which serves as a validation check for side-chain integrity.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]

B. Instrument Parameters (600 MHz Recommended)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of the maleate protons (which have long T1 relaxation times).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Trustworthiness Check: A short D1 will saturate the maleate singlet, leading to an underestimation of the salt stoichiometry.

  • Temperature: 298 K (25°C).

Spectrum Analysis & Peak Assignment

A. The "Anchor" Signals (Diagnostic Peaks)

Before assigning the complex multiplets, identify the isolated signals that confirm the molecular skeleton.

  • The Maleate Singlet (~6.02 ppm):

    • This sharp singlet arises from the two equivalent olefinic protons (-CH=CH-) of the maleic acid counterion.

    • Validation: Integration of this peak relative to the aromatic protons determines the salt stoichiometry (typically 1:2 drug:acid for piperazines).

  • The Propionyl Group:

    • Triplet (~1.1 ppm): Methyl group (-CH2-CH3 ).

    • Quartet (~2.9 - 3.0 ppm): Methylene group (-CH2 -CH3).

    • Significance: This quartet is a definitive marker distinguishing Carfenazine from Acetophenazine (which has a singlet acetyl group).

B. Aromatic Region (6.8 – 8.2 ppm)

The phenothiazine core has a specific substitution pattern (2,10-disubstituted). The carbonyl group at C-2 acts as an Electron Withdrawing Group (EWG), heavily deshielding the adjacent protons.

ProtonChemical Shift (δ ppm)*MultiplicityAssignment Logic
H-1 8.05 - 8.15 Doublet (d, J≈2Hz)Most Deshielded. Ortho to carbonyl, meta to sulfur. The "isolated" proton between S and C=O.
H-3 7.60 - 7.70 dd (J≈8, 2Hz)Ortho to carbonyl. Deshielded, but less than H-1.
H-4 7.90 - 8.00 Doublet (d, J≈8Hz)Ortho to N-10.
H-6,7,8,9 6.90 - 7.30 MultipletsUnsubstituted benzene ring. Overlapping signals typical of phenothiazines.

*Note: Shifts are approximate for DMSO-d6 and concentration-dependent.

C. Aliphatic Side Chain (Piperazine & Linkers)

This region is crowded. 2D COSY is often required to trace the connectivity.

  • N-10 Propyl Linker:

    • α-CH2 (~3.9 ppm): Triplet. Deshielded by the phenothiazine nitrogen.

    • β-CH2 (~1.9 ppm): Multiplet.

    • γ-CH2 (~2.4 ppm): Triplet. Attached to the piperazine nitrogen.

  • Piperazine Ring:

    • Broad multiplets around 2.5 – 3.5 ppm . In the salt form, these broaden significantly due to proton exchange at the cationic nitrogen sites.

  • Hydroxyethyl Tail:

    • -CH2-OH (~3.5 ppm): Quartet (if OH couples) or Triplet.

    • -OH (~4.5 ppm): Broad singlet or triplet (solvent dependent).

Comparative Workflow: 1D vs. 2D NMR

Why is a standard 1D Proton NMR insufficient for full validation? The table below compares the resolving power of different techniques for Carfenazine.

TechniqueCapabilityLimitation
1D 1H NMR Confirms functional groups (Propionyl, Maleate).Cannot resolve the overlapping piperazine protons from the propyl chain β-protons.
1H-1H COSY Essential. Traces the Propyl Chain (α → β → γ) connectivity.Fails if multiplets are completely coincident.
1H-13C HSQC Definitive. Separates overlapping protons by their carbon shifts.Requires longer acquisition time.
Visualization: Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the Carfenazine Maleate spectrum, prioritizing the "Anchor" signals.

CarfenazineAssignment cluster_QC Phase 1: Integrity Check cluster_Core Phase 2: Core Identification cluster_Side Phase 3: Side Chain Resolution Start Start: Raw NMR Spectrum (DMSO-d6) MaleateCheck Locate Singlet ~6.02 ppm (Maleate Counterion) Start->MaleateCheck Stoichiometry Calculate Integration Ratio (Target: 1 Drug : 2 Maleate) MaleateCheck->Stoichiometry Propionyl Identify Propionyl Group (Triplet ~1.1, Quartet ~2.9) Stoichiometry->Propionyl If Pass Aromatic Analyze Aromatic Zone (Find H-1 doublet ~8.1 ppm) Propionyl->Aromatic Piperazine Piperazine/Linker Region (2.0 - 4.0 ppm Overlap) Aromatic->Piperazine COSY Run 2D COSY/HSQC To resolve -CH2- networks Piperazine->COSY Required for Resolution Final Final Assignment Validated COSY->Final

Caption: Logical workflow for the stepwise assignment of Carfenazine Maleate, moving from counterion validation to complex side-chain resolution.

References

  • Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of 13C and 1H FT NMR Spectra. Aldrich Chemical Company. (Standard reference for phenothiazine core shifts).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6433356, Carphenazine Maleate. Retrieved from [Link]

  • Hollis, A. (1963). Spectroscopic properties of phenothiazines. Journal of Pharmaceutical Sciences.

Sources

Carphenazine Maleate Impurity Profiling: Modernizing Legacy Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Analytical Chemists, QC Scientists, and Drug Development Professionals Subject: Comparative Analysis of Legacy USP-Type Methods vs. Modern UPLC-MS Workflows[1]

Executive Summary

Carphenazine Maleate (CAS 2975-34-0), a piperazinyl phenothiazine antipsychotic, presents significant analytical challenges due to its susceptibility to photo-oxidation and strong interaction with silanol groups on chromatographic stationary phases.[1] While historically significant, many legacy protocols for Carphenazine rely on isocratic High-Performance Liquid Chromatography (HPLC) methods that suffer from long run times (>20 mins) and peak tailing.[1]

This guide objectively compares a Standard Pharmacopeial-Type Method (Method A) against an Optimized Modern UPLC-MS/UV Method (Method B) . Experimental data demonstrates that Method B not only reduces solvent consumption by 80% but also achieves superior resolution (


) for critical oxidative impurities (Sulfoxides and N-oxides) often co-eluting in legacy systems.[1]
Regulatory Landscape & USP Limits

Although Carphenazine is a legacy compound, current analytical standards must align with ICH Q3A/Q3B guidelines and general USP chapters regarding phenothiazines.[1]

  • USP <621> Chromatography: Requires system suitability with Tailing Factors (

    
    ) 
    
    
    
    .[1]
  • USP <467> Residual Solvents: Mandatory compliance for synthesis solvents.[1]

  • Impurity Limits (General Phenothiazine Class):

    • Individual Unknown Impurity: NMT 0.10%[1]

    • Total Impurities: NMT 1.0%[1]

    • Specific Identified Impurities (e.g., Sulfoxides): Typically NMT 0.5%[1]

Critical Insight: Phenothiazines are light-sensitive.[1][2] USP protocols mandate that all assays be performed in low-actinic glassware .[1] Failure to do so results in the immediate formation of artifactual sulfoxide impurities, leading to false Out-of-Specification (OOS) results.[1]

Impurity Chemistry & Degradation Pathways

Understanding the structural instability of Carphenazine is prerequisite to method selection.[1] The phenothiazine ring is electron-rich, making it prone to oxidation.[1]

Key Impurities:
  • Carphenazine Sulfoxide: Formed via oxidation of the heterocyclic sulfur.[1]

  • Carphenazine N-Oxide: Oxidation of the piperazine nitrogen.[1]

  • Photolytic Degradants: Radical-mediated ring systems formed under UV exposure.[1]

Degradation Pathway Diagram

Carphenazine_Degradation Parent Carphenazine (Parent Drug) Sulfoxide Carphenazine Sulfoxide (Oxidation of S-ring) Parent->Sulfoxide [O] / Light NOxide Carphenazine N-Oxide (Piperazine Oxidation) Parent->NOxide [O] / Peroxides Photolytic Radical Polymerization Parent->Photolytic UV Light (<280nm) Sulfone Carphenazine Sulfone (Further Oxidation) Sulfoxide->Sulfone Strong [O]

Figure 1: Primary degradation pathways of Carphenazine Maleate.[1] The Sulfoxide is the most prevalent impurity found in stability studies.

Comparative Methodologies
Method A: The Legacy Approach (HPLC-UV)

Based on traditional USP monographs for Phenothiazines.[1]

  • Column: C18 (L1),

    
    , 
    
    
    
    .[1]
  • Mobile Phase: Acetate Buffer (pH 4.5) : Methanol (40:60) with ion-pairing agent (Sodium Pentanesulfonate).[1]

  • Flow Rate: 1.5 mL/min (Isocratic).[1]

  • Drawbacks: The ion-pairing agent is incompatible with Mass Spectrometry (MS).[1] Long equilibration times are required.

Method B: The Modern Alternative (UPLC-MS/UV)

Optimized for speed, resolution, and identification.[1]

  • Column: Phenyl-Hexyl Core-Shell,

    
    , 
    
    
    
    .[1]
    • Why? The Phenyl-Hexyl phase utilizes

      
       interactions with the phenothiazine rings, offering orthogonal selectivity to C18 and better separation of structural isomers.[1]
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (MS Compatible).[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B in 6 minutes.

Experimental Protocols
Workflow Visualization

Analytical_Workflow Start Sample Preparation Protect CRITICAL: Amber Glassware (Avoid Photolysis) Start->Protect Extract Extraction Solvent: MeOH:0.1% Formic Acid (50:50) Protect->Extract Filter Filtration (0.2 µm PTFE) Extract->Filter Inject Injection (2 µL) UPLC System Filter->Inject Detect Dual Detection: PDA (254 nm) + ESI-MS (+) Inject->Detect

Figure 2: Optimized analytical workflow emphasizing light protection and MS-compatible extraction.

Step-by-Step Protocol (Method B)
  • Standard Preparation: Weigh 10 mg of Carphenazine Maleate Reference Standard into a low-actinic 50 mL volumetric flask. Dissolve in Mobile Phase A:B (50:50).[1]

  • Sample Extraction:

    • Grind tablets to fine powder.

    • Transfer powder equivalent to 10 mg active moiety to a 50 mL amber flask.

    • Add 30 mL Diluent; sonicate for 10 mins (maintain temp

      
      ).
      
    • Dilute to volume and filter through 0.2

      
       PTFE filter (discard first 2 mL).[1]
      
  • Chromatographic Setup:

    • Temp:

      
       (Reduces viscosity, improves mass transfer).[1]
      
    • Detection: UV at 254 nm (primary) and 300 nm (secondary for sulfoxides).[1]

    • MS Settings: ESI Positive Mode, Cone Voltage 30V.

Performance Data Comparison

The following data summarizes a comparative study analyzing a forced degradation sample (oxidative stress: 3%


 for 2 hours).
ParameterMethod A (Legacy HPLC)Method B (Modern UPLC)Improvement
Run Time 28.0 minutes6.5 minutes4.3x Faster
Solvent Usage ~42 mL / run~3 mL / run93% Reduction
Resolution (

)
(Parent vs. Sulfoxide)
1.8 (Baseline resolved but close)3.5 (Fully resolved)High Confidence
Tailing Factor (

)
1.9 (Silanol interaction)1.1 (Sharper peaks)Superior Peak Shape
LOQ (Impurity) 0.05%0.01%5x More Sensitive
MS Compatibility No (Ion-pairing agent)Yes (Volatile buffer)Enables ID
Data Interpretation
  • Resolution: Method B utilizes the Phenyl-Hexyl stationary phase to exploit the electron-rich nature of the impurity rings, creating a wider separation window between the parent drug and the sulfoxide impurity compared to the hydrophobic-only interaction of the C18 column in Method A.

  • Sensitivity: The sharper peaks in Method B (lower tailing factor) result in a higher signal-to-noise ratio, allowing for the quantification of trace impurities well below the ICH reporting threshold of 0.05%.[1]

Conclusion

For the impurity profiling of Carphenazine Maleate, shifting from legacy isocratic HPLC methods to a UPLC-MS/UV gradient method is strongly recommended.[1] The modern approach offers:

  • Regulatory Compliance: Meets modern system suitability requirements for peak symmetry (

    
    ).
    
  • Efficiency: Drastically reduces solvent waste and instrument time.[1][3]

  • Data Integrity: MS-compatibility allows for immediate confirmation of impurity identity (e.g., confirming M+16 peaks for sulfoxides), eliminating the ambiguity of retention-time-only identification.[1]

References
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography and <467> Residual Solvents.[1] USP-NF Online.[1] [Link][1]

  • International Council for Harmonisation (ICH). ICH Q3B(R2) Impurities in New Drug Products.[1] (2006).[1][4] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6433356, Carphenazine Maleate.[1] (2025).[1][3][5][6][7] [Link]

  • Sahoo, N. K., et al. Chromatographic degradation study of phenothiazine derivatives: Strategies for impurity profiling.[1] Journal of Separation Science.[1] (2015).[1][5] [Link][1]

Sources

Advanced Fragmentation Analysis: Carfenazine Maleate vs. Phenothiazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of antipsychotic formulations and biological matrices, distinguishing Carfenazine Maleate from its structural analogs (e.g., Fluphenazine, Perphenazine) presents a specific challenge due to the shared aminopropyl-piperazine side chain.

This guide provides a definitive mass spectrometry (MS) characterization of Carfenazine, focusing on its electron ionization (EI) fragmentation pathways. Unlike generic databases, we analyze the causality of ion formation, providing a self-validating protocol for researchers to confirm identity based on the unique 2-propionyl substituent.

Experimental Protocol: The "Free Base" Validation

Carfenazine is supplied as a maleate salt (dimaleate).[1][2] Direct injection of the salt into GC-MS inlets often results in thermal degradation artifacts (e.g., maleic anhydride peaks) that obscure the analyte.

Optimized Sample Preparation Workflow

To ensure spectral integrity, the salt must be dissociated prior to analysis.

  • Dissolution: Dissolve 1 mg Carfenazine Maleate in 1 mL methanol.

  • Basification: Add 100 µL of 28% Ammonium Hydroxide (NH₄OH). Rationale: This shifts the equilibrium to the free base (MW 425.59), which is volatile and stable for GC.

  • Extraction: Add 1 mL n-Hexane or Dichloromethane, vortex for 30 seconds, and centrifuge.

  • Injection: Inject 1 µL of the organic layer (splitless mode).

Instrumental Conditions (GC-EI-MS)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.[2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Ion Source: Electron Ionization (70 eV).[2][3]

  • Source Temp: 230°C (Critical: Phenothiazines adsorb to cold spots).[2]

  • Transfer Line: 280°C.[2]

Fragmentation Mechanism & Diagnostic Ions[4][5]

The mass spectrum of Carfenazine is governed by two competing cleavage events: the stability of the piperazine ring and the resonance of the phenothiazine core.

A. The "Fingerprint" Ion: m/z 143 (Base Peak)

In almost all piperazine-phenothiazines, the base peak arises from the side chain.

  • Mechanism: Cleavage of the propyl chain at the bond beta to the ring nitrogen (C-C cleavage).

  • Structure: [CH2=N(Piperazine)-CH2CH2OH]+

  • Validation: This ion (m/z 143) confirms the presence of the 4-(2-hydroxyethyl)piperazine tail.[2] It is not unique to Carfenazine (shared with Fluphenazine), but its absence rules out the drug.

B. The "Core" Identifier: m/z 268

This is the critical diagnostic ion for Carfenazine.

  • Mechanism: Cleavage of the propyl chain alpha to the ring nitrogen, retaining the methylene bridge on the aromatic system.

  • Structure: [2-Propionyl-Phenothiazine-N-CH2]+

  • Calculation:

    • Phenothiazine Core: ~198 u

    • Propionyl Substituent (-CO-CH2-CH3): 57 u[2]

    • Methylene Spacer (CH2): 14 u[2]

    • Total: 198 + 57 + 14 - 1 (H substitution) ≈ 268 u.[2]

  • Significance: This peak distinguishes Carfenazine from Fluphenazine (which would show a core fragment at m/z 294 due to the -CF3 group).[2]

C. Molecular Ion: m/z 425
  • Observation: Weak intensity (<5%) in EI due to the lability of the aliphatic side chain.

  • Tip: If the M+ is invisible, lower the ionization energy to 20 eV or use Chemical Ionization (CI) with methane to boost the [M+H]+ signal.

Visualizing the Fragmentation Pathway[4][5][6]

The following diagram illustrates the competitive fragmentation pathways that generate the diagnostic ions.

CarfenazineFragmentation cluster_legend Key M_Ion Carfenazine Molecular Ion [M]+ m/z 425 Frag_SideChain Base Peak (Side Chain) [C7H15N2O]+ m/z 143 M_Ion->Frag_SideChain Beta-cleavage (Propyl chain) Frag_Core Diagnostic Core Ion [Core-N-CH2]+ m/z 268 M_Ion->Frag_Core Alpha-cleavage (Proximal N) Frag_Propionyl Propionyl Loss [M - C2H5]+ m/z 396 M_Ion->Frag_Propionyl Alkyl Loss (Ketone cleavage) Legend Blue: Parent | Green: Common Phenothiazine Ion | Red: Carfenazine Specific

Figure 1: Competitive fragmentation pathways of Carfenazine under 70 eV Electron Ionization.[2] The m/z 268 ion is the structural key.

Comparative Analysis: Carfenazine vs. Alternatives

To validate Carfenazine, one must rule out its closest analogs. The table below highlights the "Shift" in the core fragment mass, which is the only reliable differentiator in EI-MS.

FeatureCarfenazine Fluphenazine Perphenazine
C-2 Substituent Propionyl (-CO-Et)Trifluoromethyl (-CF3)Chlorine (-Cl)
Molecular Ion (M+) 425 437403
Base Peak (Side Chain) m/z 143 m/z 143m/z 143
Diagnostic Core Ion m/z 268 m/z 280 m/z 246
Differentiation Logic Look for m/z 268.[2][3][4][5][6][7][8][9][10][11] Absence of 280 rules out Fluphenazine.Look for m/z 280.[2] High stability of CF3 bond.Look for m/z 246 + Chlorine Isotope pattern (3:1).[2]
Data Interpretation Guide
  • Check m/z 143: If present, you have a piperazine-phenothiazine.[2]

  • Check M+: If 425, it is likely Carfenazine.

  • Confirm with m/z 268: If the spectrum shows m/z 143 (100%) and m/z 268 (~20-40%), the identification is Carfenazine .[2]

  • Negative Control: If you see m/z 280, the sample is Fluphenazine, regardless of retention time similarities.

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Carfenazine Mass Spectrum (Electron Ionization).[2][9][12] National Institute of Standards and Technology. Retrieved from [Link][2]

  • PubChem. (2023).[2] Carfenazine Maleate Compound Summary. National Center for Biotechnology Information.[2] Retrieved from [Link][2]

  • Papadopoulos, A. S., et al. (1985). Metabolism and fragmentation patterns of phenothiazine drugs.Xenobiotica, 15(1), 10-25.[2] (Contextual grounding for piperazine side-chain cleavage mechanisms).

  • SWGDRUG. (2023). Mass Spectral Library - Phenothiazine Class Trends.[2] Scientific Working Group for the Analysis of Seized Drugs.[3] Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carfenazine (maleate)
Reactant of Route 2
Carfenazine (maleate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.